molecular formula C8H5BrFN B1346428 7-bromo-6-fluoro-1H-indole CAS No. 1000339-62-7

7-bromo-6-fluoro-1H-indole

Cat. No.: B1346428
CAS No.: 1000339-62-7
M. Wt: 214.03 g/mol
InChI Key: REKZBQHRHZATLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-6-fluoro-1H-indole is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKZBQHRHZATLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650479
Record name 7-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-62-7
Record name 7-Bromo-6-fluoro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-6-fluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 7-Bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-bromo-6-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document details the established synthetic route, providing in-depth experimental protocols and characterization data to support research and development efforts.

Overview of the Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis

The most direct and efficient method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis. This two-step process begins with the formation of a substituted enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to construct the indole ring system. This method is particularly advantageous due to its operational simplicity, use of readily available starting materials, and generally high yields.

The synthesis commences with the commercially available starting material, 2-bromo-1-fluoro-4-methyl-5-nitrobenzene (alternatively named 2-methyl-3-bromo-5-fluoro-nitrobenzene). This compound undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a reactive enamine intermediate. Subsequent reduction of the nitro group triggers a spontaneous cyclization and elimination to furnish the desired this compound.

Below is a graphical representation of the overall synthetic workflow:

Synthesis_Workflow Start 2-Bromo-1-fluoro-4-methyl-5-nitrobenzene Intermediate (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine Start->Intermediate DMF-DMA, Pyrrolidine, Dioxane, 100°C FinalProduct This compound Intermediate->FinalProduct Raney Ni, Hydrazine hydrate, MeOH/THF, 0°C to RT

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

This step involves the formation of the key enamine intermediate through the condensation of the starting nitrotoluene with DMF-DMA and pyrrolidine.

Reaction Scheme:

Step1_Reaction reactant1 2-Bromo-1-fluoro-4-methyl-5-nitrobenzene product (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine reactant1->product Dioxane, 100°C reactant2 + DMF-DMA + Pyrrolidine

Caption: Formation of the enamine intermediate.

Protocol:

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) followed by pyrrolidine (2.6 mL, 31.1 mmol). The reaction mixture is then heated to 100°C. Upon completion of the reaction, the mixture is cooled to room temperature and concentrated under reduced pressure to remove the solvent. This affords the crude 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue (10.0 g, theoretical yield).

Quantitative Data:

ParameterValue
Starting Material1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
Molar Amount31.8 mmol
Product(E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine
YieldTheoretical (Assumed quantitative for the next step)
AppearanceDark red residue
Step 2: Synthesis of this compound (Final Product)

The crude enamine intermediate from the previous step is subjected to reductive cyclization to yield the final product.

Reaction Scheme:

Step2_Reaction reactant (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine product This compound reactant->product Raney Ni, Hydrazine hydrate, MeOH/THF, 0°C to RT

Caption: Reductive cyclization to the final indole product.

Protocol:

The crude pyrrolidine derivative (10.0 g, 31.7 mmol) is dissolved in a 1:1 mixture of methanol and tetrahydrofuran (MeOH:THF, 150 mL). To this solution is added Raney nickel (approximately 15 mL of a water slurry). The mixture is cooled to 0°C, and hydrazine monohydrate (2.3 mL, 47.4 mmol) is added slowly. The reaction is then stirred for 5 hours at room temperature. After the reaction is complete, the mixture is filtered through diatomaceous earth (Celite), and the filter cake is washed with ethyl acetate (EtOAc). The combined filtrates are concentrated to dryness under reduced pressure to afford the crude product. The crude material is then purified by column chromatography to yield this compound as a light-colored oil (2.57 g, 37% overall yield from the starting nitrotoluene).

Quantitative Data:

ParameterValue
Starting Intermediate(E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine
Molar Amount31.7 mmol
ProductThis compound
Overall Yield37%
AppearanceLight colored oil

Characterization Data

This compound
  • Molecular Formula: C₈H₅BrFN

  • Molecular Weight: 214.04 g/mol

  • CAS Number: 1000339-62-7

¹H NMR (300 MHz, CDCl₃):

  • δ 8.25 (s, 1H)

  • δ 7.20-7.25 (m, 1H)

  • δ 7.12 (dd, J = 2.1, 9.1 Hz, 1H)

  • δ 7.04 (dd, J = 2.1, 9.1 Hz, 1H)

  • δ 6.57 (apparent t, J = 2.7 Hz, 1H)

Note: Further characterization data, including ¹³C NMR and mass spectrometry for the final product and the intermediate, are recommended for complete structural verification and purity assessment. This data is not consistently available in the public domain and may require experimental determination.

Safety Considerations

  • Starting Materials: Handle 1-bromo-5-fluoro-2-methyl-3-nitrobenzene with care as nitroaromatic compounds can be toxic and potentially explosive under certain conditions.

  • Reagents: N,N-dimethylformamide dimethyl acetal is moisture-sensitive and flammable. Pyrrolidine is a corrosive and flammable liquid. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Raney nickel is pyrophoric and should be handled as a slurry in water or an appropriate solvent.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The Leimgruber-Batcho synthesis provides a reliable and scalable route to this compound. This technical guide offers a detailed protocol and available characterization data to facilitate its preparation in a research setting. For professionals in drug development, this compound serves as a valuable building block for the synthesis of novel bioactive molecules. It is strongly recommended that researchers perform comprehensive analytical testing to confirm the identity and purity of all synthesized materials.

An In-depth Technical Guide to the Chemical Properties of 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 7-bromo-6-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document collates available data on its structure, reactivity, and potential biological significance, offering a valuable resource for professionals in the field.

Core Chemical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₈H₅BrFN.[1] Its chemical structure features a bicyclic system consisting of a fused benzene and pyrrole ring, with a bromine atom at position 7 and a fluorine atom at position 6.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000339-62-7[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Predicted pKa 14.73 ± 0.30ChemicalBook
Storage Sealed in a dry place at room temperature.Sunway Pharm Ltd
Physical Appearance Solid (inferred from related compounds)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Spectroscopic and Analytical Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the indole core. The positions of the carbon atoms attached to the halogens (C6 and C7) will be significantly shifted.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, characteristic of the single fluorine atom at the 6-position.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic bands for N-H stretching of the indole ring, as well as C-H and C=C stretching of the aromatic system.

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be proposed based on established indole syntheses, such as the Leimgruber-Batcho or Fischer indole synthesis, using appropriately substituted precursors. A potential retrosynthetic analysis is outlined below:

G This compound This compound Precursor A Substituted Phenylhydrazine This compound->Precursor A Precursor B Aldehyde or Ketone This compound->Precursor B Starting Material 1 Halogenated Aniline Precursor A->Starting Material 1 Starting Material 2 Carbonyl Compound Precursor B->Starting Material 2

Caption: Retrosynthetic analysis for this compound.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the indole nucleus and the attached halogen substituents.

  • Cross-Coupling Reactions: The bromine atom at the 7-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3] These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

G Indole This compound Catalyst Pd Catalyst Base Indole->Catalyst BoronicAcid R-B(OH)2 BoronicAcid->Catalyst CoupledProduct 7-R-6-fluoro-1H-indole Catalyst->CoupledProduct

Caption: Suzuki-Miyaura cross-coupling reaction at the C7 position.

  • Electrophilic Substitution: The indole ring is generally susceptible to electrophilic substitution, typically at the C3 position. The electron-withdrawing nature of the fluorine and bromine atoms may influence the regioselectivity and rate of these reactions.

  • N-Functionalization: The nitrogen atom of the pyrrole ring can be functionalized through various reactions, including alkylation and acylation, to further modify the molecule's properties.

Biological Significance and Applications in Drug Discovery

Halogenated indoles are a prominent class of compounds in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Bioisosterism: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability and membrane permeability.

  • Therapeutic Potential: Indole scaffolds are found in numerous biologically active molecules with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. While specific biological targets for this compound have not been identified in the available literature, its structural motifs suggest potential for investigation in these areas. For instance, some indole derivatives are known to act as kinase inhibitors.

A study on the adaptation of Escherichia coli to 6- and 7-fluoroindole highlights the ability of biological systems to incorporate and metabolize such compounds, suggesting a potential for these molecules to interact with biological pathways.

Experimental Protocols (Exemplary)

While specific protocols for this compound are not available, the following are generalized experimental procedures for reactions commonly performed on similar bromo-indole scaffolds.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up a Combine Reactants b Add Catalyst & Base a->b c Inert Atmosphere b->c d Add Solvent c->d e Heat & Stir d->e f Aqueous Work-up e->f g Purification f->g

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. Its key features include a reactive bromine handle for diversification through cross-coupling reactions and a fluorine atom that can impart favorable ADME properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation of its known and predicted chemical properties, reactivity, and potential biological significance, based on the current body of scientific literature. Further research is warranted to fully elucidate its chemical and biological profile.

References

In-Depth Technical Guide: 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1000339-62-7

This technical guide provides a comprehensive overview of 7-bromo-6-fluoro-1H-indole, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, purification, and spectroscopic characterization, alongside its potential applications as a versatile building block in the synthesis of bioactive molecules.

Chemical Properties and Data

This compound is a substituted indole with a bromine atom at the 7-position and a fluorine atom at the 6-position of the indole ring. These substitutions impart unique electronic properties that are valuable for developing selective interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1000339-62-7[1][2][3]
Molecular Formula C₈H₅BrFN[3]
Molecular Weight 214.03 g/mol [3]
Boiling Point 315.9 ± 22.0 °CPredicted[3]
Density 1.750 ± 0.06 g/cm³Predicted[3]
Appearance Off-white to white solidGeneral observation for similar compounds
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General observation for similar compounds

Synthesis and Purification

Experimental Protocol: Leimgruber-Batcho Indole Synthesis (General)

The Leimgruber-Batcho synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring.[4][6]

Step 1: Enamine Formation

  • In a round-bottom flask, dissolve the starting material, 1-bromo-2-fluoro-3-methyl-4-nitrobenzene, in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst, such as pyrrolidine.

  • Heat the reaction mixture, typically at reflux, and monitor the progress by Thin Layer Chromatography (TLC). The formation of a highly colored intermediate is characteristic of this reaction.

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a solvent such as ethanol, tetrahydrofuran (THF), or benzene.

  • Add a reducing agent. Common choices include Raney nickel with hydrazine, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid.[4]

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude this compound.

Leimgruber-Batcho Synthesis Workflow

Purification Protocol

Purification of the crude product is typically achieved through column chromatography followed by recrystallization.

Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the solution onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Recrystallization

  • Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

While a full experimental spectrum for this compound is not publicly available, predicted data and data from analogous compounds can provide an expected range for its spectroscopic features.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts (ppm) or m/zNotes
¹H NMR δ 8.0-8.5 (br s, 1H, N-H), 7.0-7.8 (m, 4H, Ar-H)Chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.[7] The N-H proton signal is typically broad.
¹³C NMR δ 100-140Aromatic carbons. Specific shifts are influenced by the positions of the bromine and fluorine atoms. Quaternary carbons will have weaker signals.
Mass Spec (EI) m/z 213/215 (M⁺), fragments corresponding to loss of Br, H, or HCNThe molecular ion peak will show a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[8] Halogenated indoles, such as this compound, serve as crucial intermediates in the synthesis of potential therapeutic agents. The bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions like the Suzuki or Sonogashira reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Kinase Inhibitors

Substituted indoles and azaindoles are well-represented as kinase inhibitors, which are a major class of anticancer drugs.[9][10][11] The this compound core can be elaborated to target the ATP-binding site of various kinases.

Kinase_Inhibition Indole This compound Coupling Cross-Coupling Reaction (e.g., Suzuki) Indole->Coupling Arylboronic acid Derivative Functionalized Indole Derivative Coupling->Derivative Kinase Kinase ATP Binding Site Derivative->Kinase Binds to Inhibition Inhibition of Kinase Activity Kinase->Inhibition Pathway Downstream Signaling Pathway Inhibition->Pathway Blocks Effect Biological Effect (e.g., Anti-proliferative) Pathway->Effect Leads to

Role in Kinase Inhibitor Synthesis

Antiviral Agents

Indole derivatives have also been investigated for their antiviral properties. For instance, certain substituted indoles have shown activity against the influenza virus by targeting viral proteins like the PB2 subunit of the viral polymerase.[12] The this compound scaffold can be used to synthesize analogs of known antiviral compounds.

Experimental Protocol: Suzuki Coupling (General)

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. This is a common method to functionalize bromo-substituted heterocycles.

  • To a dry Schlenk flask, add this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-6-fluoro-1H-indole.

Suzuki_Coupling Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base, Heat Start->Reaction Product 7-aryl-6-fluoro-1H-indole Reaction->Product

General Suzuki Coupling Reaction

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its halogenated structure allows for precise modification through various cross-coupling reactions, enabling the generation of diverse libraries of indole derivatives for biological screening. The protocols and data presented in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Spectroscopic and Synthetic Profile of 7-Bromo-6-fluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the anticipated spectroscopic properties and a plausible synthetic route for 7-bromo-6-fluoro-1H-indole. It is important to note that as of the last search, detailed experimental spectroscopic data and a specific, validated synthetic protocol for this compound were not publicly available in the reviewed scientific literature and databases. The information presented herein is based on established principles of organic spectroscopy, chemical synthesis, and data from structurally related compounds.

Introduction

This compound is a halogenated indole derivative of interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents. This guide provides a predictive analysis of its spectroscopic characteristics and a general methodology for its synthesis to aid researchers in their investigations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indole ring and comparison with data for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1 (N-H)8.1 - 8.3br s-
H27.2 - 7.4t~2.5
H36.5 - 6.7t~2.5
H47.4 - 7.6d~8.0
H57.0 - 7.2d~8.0

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C2124 - 126
C3102 - 104
C3a128 - 130
C4120 - 122
C5112 - 114
C6155 - 158 (d, ¹JCF ≈ 240-250 Hz)
C7100 - 103
C7a135 - 137

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-F and C-Br stretching.

Expected IR Absorption Bands:

  • N-H stretch: 3350-3450 cm⁻¹ (sharp)

  • Aromatic C-H stretch: 3000-3100 cm⁻¹

  • Aromatic C=C stretch: 1450-1600 cm⁻¹

  • C-F stretch: 1100-1250 cm⁻¹ (strong)

  • C-Br stretch: 500-650 cm⁻¹

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).

Expected Mass Spectrum Data:

  • Molecular Ion [M]⁺: m/z ≈ 213

  • [M+2]⁺: m/z ≈ 215

  • Major Fragments: Loss of Br (m/z ≈ 134), loss of HCN (m/z ≈ 186/188).

Synthetic Protocol

A plausible synthetic route for this compound could involve a Fischer indole synthesis from a suitably substituted hydrazine and a ketone or aldehyde, or a palladium-catalyzed cross-coupling reaction. Below is a general protocol based on the Fischer indole synthesis.

General Experimental Protocol: Fischer Indole Synthesis

  • Synthesis of (3-bromo-4-fluorophenyl)hydrazine: This intermediate can be prepared from 3-bromo-4-fluoroaniline via diazotization followed by reduction with a suitable reducing agent like tin(II) chloride.

  • Condensation with an Aldehyde or Ketone: The prepared hydrazine is then reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding phenylhydrazone.

  • Cyclization: The phenylhydrazone is cyclized under acidic conditions (e.g., using polyphosphoric acid, sulfuric acid, or zinc chloride) with heating to yield the indole ring.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualized Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a substituted indole like this compound.

Spectroscopic_Analysis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Fischer Indole) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Compound This compound Purification->Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: General workflow for indole synthesis and characterization.

Technical Guide: Spectroscopic and Synthetic Insights into Bromofluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

A case study on 7-Bromo-5-fluoro-1H-indole as a representative bromofluoroindole for drug discovery and development.

Disclaimer: This technical guide focuses on 7-bromo-5-fluoro-1H-indole as a representative example of a bromofluoroindole. At the time of writing, comprehensive, publicly available experimental NMR data for the specific isomer 7-bromo-6-fluoro-1H-indole was unavailable. The data and protocols presented herein for 7-bromo-5-fluoro-1H-indole are based on established principles of NMR spectroscopy and known synthetic methodologies for halogenated indoles, providing a valuable reference for researchers in the field.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms, such as bromine and fluorine, into the indole ring system can significantly modulate a molecule's physicochemical and pharmacological properties. Halogenation can influence metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides an in-depth look at the NMR spectroscopic characteristics and a common synthetic route for 7-bromo-5-fluoro-1H-indole, a versatile building block in drug discovery.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The following tables summarize the predicted and observed NMR data for 7-bromo-5-fluoro-1H-indole in a typical deuterated solvent such as CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Data

The chemical shifts in ¹H NMR are influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (NH)8.1 - 8.3br s-
H-27.2 - 7.4t~2.5
H-36.5 - 6.7t~2.5
H-47.3 - 7.5ddJ(H-F) ~9.0, J(H-H) ~2.0
H-67.0 - 7.2ddJ(H-F) ~9.0, J(H-H) ~2.0
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms of the indole ring, with the carbons attached to halogens exhibiting characteristic shifts.

CarbonPredicted Chemical Shift (ppm)
C-2125 - 127
C-3102 - 104
C-3a128 - 130
C-4110 - 112 (d, J(C-F) ~25)
C-5157 - 159 (d, J(C-F) ~240)
C-6115 - 117 (d, J(C-F) ~25)
C-7100 - 102
C-7a135 - 137
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position.

FluorinePredicted Chemical Shift (ppm)Multiplicity
F-5-120 to -125dd

Experimental Protocols

Synthesis of 7-Bromo-5-fluoro-1H-indole

A common and effective method for the synthesis of 7-bromo-5-fluoro-1H-indole is the regioselective bromination of 5-fluoro-1H-indole.[1]

Materials:

  • 5-fluoro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 5-fluoro-1H-indole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 7-bromo-5-fluoro-1H-indole.

cluster_conditions Reaction Conditions 5-fluoro-1H-indole 5-fluoro-1H-indole Reaction_Mixture 5-fluoro-1H-indole->Reaction_Mixture NBS N-Bromosuccinimide (NBS) NBS->Reaction_Mixture DMF DMF, 0 °C 7-bromo-5-fluoro-1H-indole 7-bromo-5-fluoro-1H-indole Reaction_Mixture->7-bromo-5-fluoro-1H-indole Regioselective Bromination cluster_workflow NMR Analysis Workflow A Sample Preparation B Data Acquisition (1H, 13C, 19F) A->B C Data Processing B->C D Spectral Analysis C->D E Structure Elucidation D->E cluster_drug_dev Role in Drug Development Start 7-Bromo-5-fluoro-1H-indole Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Library Diverse Library of Substituted Indoles Coupling->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Mass Spectrometry of 7-bromo-6-fluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 7-bromo-6-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry and spectral data from structurally related analogs to present a predictive analysis of its fragmentation behavior. This document offers a valuable resource for the identification, structural elucidation, and quality control of this compound and similar halogenated aromatic compounds.

Predicted Mass Spectral Data

The mass spectral data for this compound is predicted based on the known fragmentation patterns of halogenated compounds and indole derivatives. The presence of a bromine atom is expected to produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2).

The following table summarizes the predicted key ions and their relative abundances under Electron Ionization (EI) mass spectrometry.

Ion m/z (calculated) Proposed Structure/Fragment Expected Relative Abundance Notes
[M]⁺•213/215Molecular IonMedium to HighIsotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2) will be observed.
[M-H]⁺212/214Loss of a hydrogen atomLow
[M-HCN]⁺•186/188Loss of hydrogen cyanideMediumA common fragmentation pathway for indole rings.
[M-Br]⁺134Loss of a bromine radicalMedium to HighRepresents the 6-fluoro-1H-indole cation.
[M-H-Br]⁺133Loss of a hydrogen atom and a bromine radicalLow
[C₇H₄F]⁺121Fragment from the fluorinated benzene portionLow
[C₆H₃]⁺75Fragment from the benzene ringLow

Experimental Protocols

The following is a general experimental protocol for acquiring the mass spectrum of a solid organic molecule like this compound using Electron Ionization Mass Spectrometry (EI-MS) coupled with Gas Chromatography (GC-MS).

Objective: To obtain the mass spectrum of this compound for structural confirmation and purity assessment.

Materials and Equipment:

  • This compound solid sample

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • Vials and micropipettes

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

  • Helium gas (carrier gas)

  • Data acquisition and processing software

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the solid this compound sample in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution to ensure complete dissolution.

    • If necessary, dilute the solution further to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature of 250-280°C.

    • Set the injector temperature to 250°C.

    • Set the carrier gas (Helium) flow rate to a constant flow of 1.0-1.5 mL/min.

    • Set the MS transfer line temperature to 280°C.

    • Set the ion source temperature to 230°C.

    • Set the electron ionization energy to 70 eV.

    • Set the mass analyzer to scan a mass range of m/z 40-400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample solution into the GC-MS system.

    • Start the data acquisition. The sample will be vaporized in the injector, separated by the GC column, and then introduced into the MS for ionization and analysis.

  • Data Analysis:

    • Process the acquired data using the mass spectrometry software.

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and known fragmentation of related compounds to confirm the structure.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for mass spectral analysis and the proposed fragmentation pathway for this compound.

Mass_Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Solid Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Molecular_Ion Identify Molecular Ion (M+ and M+2) Mass_Spectrum->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Caption: Workflow for GC-MS Analysis of this compound.

Fragmentation_Pathway M [C₈H₅BrFN]⁺• m/z = 213/215 F1 [C₇H₄BrFN]⁺• m/z = 186/188 M->F1 - HCN F2 [C₈H₅FN]⁺ m/z = 134 M->F2 - Br• F3 [C₇H₄F]⁺ m/z = 121 F2->F3 - HCN

Caption: Proposed EI Fragmentation Pathway of this compound.

The 7-Bromo-6-fluoro-1H-indole Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Strategic halogenation of the indole scaffold provides valuable handles for synthetic diversification, enabling the exploration of chemical space and the optimization of pharmacological properties. This technical guide focuses on the reactivity of the 7-bromo-6-fluoro-1H-indole scaffold, a versatile building block for the synthesis of novel therapeutic agents. The presence of both a bromine and a fluorine atom on the benzene portion of the indole ring imparts unique electronic properties and offers distinct opportunities for selective functionalization. This document provides a comprehensive overview of the reactivity of this scaffold, including detailed experimental protocols for key transformations and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Core Reactivity Profile

The reactivity of the this compound scaffold is dominated by the distinct properties of the two halogen substituents and the inherent reactivity of the indole core. The bromine atom at the 7-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. The fluorine atom at the 6-position, being a poor leaving group in nucleophilic aromatic substitution, primarily exerts an electronic influence on the reactivity of the ring system. The indole nitrogen and the C3 position are also key sites for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position

The C7-bromo substituent is the primary site for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building complex molecular architectures and are widely employed in drug discovery programs.

Expected Reactivity:

Based on extensive literature on related bromo-indoles, the this compound scaffold is expected to readily participate in the following key cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a wide variety of primary and secondary amines.

  • Heck Reaction: For the formation of C-C bonds through the coupling with alkenes.

While specific yield and reaction condition data for the this compound scaffold in these reactions are not extensively published, the following tables provide representative conditions and yields for analogous transformations on structurally similar substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indoles

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (10)-Cs₂CO₃ (2 equiv)Dioxane/H₂O2478[2]
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2 equiv)Dioxane/H₂O1282[2]
Pd₂(dba)₃ (5)SPhos (10)K₂CO₃ (2 equiv)Toluene/H₂O1101288[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Indazoles

Precatalyst (mol%)BaseSolventTemperature (°C)Time (h)AmineYield (%)Reference
BrettPhos (2)LiHMDS (2 equiv)THF6512-24Primary AminesHigh[3]
RuPhos (2)LiHMDS (2 equiv)THF6512-24Secondary AminesHigh[3]

Table 3: Representative Conditions for Heck Reaction of Halo-Indoles

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NAcetonitrile80470-90[4]
Na₂PdCl₄ (5)TPPTS (12.5)Na₂CO₃ (2 equiv)H₂O/Acetonitrile80VariesHigh[4]
Cyanation at the C7-Position

A documented example of a palladium-catalyzed reaction on the this compound scaffold is the cyanation reaction to introduce a nitrile group.

Table 4: Cyanation of this compound

Catalyst (mol%)ReagentSolventTemperature (°C)Time (h)Reference
Pd(PPh₃)₄ (9.8)Zn(CN)₂ (3 equiv)DMF1404[5]
Reactivity at the C3-Position: Sulfonylation

The C3 position of the indole ring is susceptible to electrophilic substitution. A key example is the direct sulfonylation of the this compound scaffold.

Table 5: Sulfonylation of this compound

ReagentSolventTemperature (°C)Time (h)Reference
Chlorosulfonic acidAcetonitrile0 to RT3

Experimental Protocols

The following protocols are provided as detailed guides for the functionalization of the this compound scaffold. These are based on established methodologies for similar substrates and should be optimized for specific applications.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk tube or round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-fluoro-1H-indole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)

  • Base (e.g., LiHMDS, 2.0 equiv)

  • Anhydrous THF

  • Schlenk tube

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the this compound, the amine, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Add LiHMDS (1 M solution in THF) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Cyanation of this compound

Materials:

  • This compound (1.0 equiv)

  • Zinc cyanide (3.0 equiv)

  • Palladium(0)tetrakis(triphenylphosphine) (0.1 equiv)

  • N,N-dimethylformamide (DMF)

  • Reaction vessel suitable for heating under inert atmosphere

Procedure:

  • To a degassed solution of this compound in N,N-dimethylformamide, add zinc cyanide and palladium(0)tetrakis(triphenylphosphine) under a nitrogen atmosphere.[5]

  • Stir the resulting solution at 140 °C for 4 hours.[5]

  • After cooling, filter off the solids.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-fluoro-1H-indole-7-carbonitrile.

Protocol 4: Sulfonylation of this compound

Materials:

  • This compound

  • Chlorosulfonic acid

  • Acetonitrile (extra dry)

  • Ice

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Dissolve this compound in extra dry acetonitrile and cool to 0 °C.

  • Add chlorosulfonic acid dropwise at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Pour the reaction mixture into ice/ethyl acetate and extract three times with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate and concentrate to obtain the crude this compound-3-sulfonyl chloride.

Mandatory Visualizations

experimental_workflow_suzuki cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants: This compound Arylboronic acid Pd Catalyst, Base start->reactants inert Inert Atmosphere (N2 or Ar) reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify product Final Product: 7-aryl-6-fluoro-1H-indole purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L_nPd(II)(Ar)Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + HNR1R2, Base pd2_amido L_nPd(II)(Ar)(NR1R2) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR1R2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery: Targeting Protein Kinases

The functionalized indole and azaindole scaffolds are privileged structures in the design of protein kinase inhibitors.[1][3] The ability to introduce a variety of substituents at the C7 position of the this compound core through cross-coupling reactions makes it an attractive starting point for generating libraries of compounds for screening against various kinase targets. The fluorine atom at the C6 position can also contribute to improved metabolic stability and binding affinity of the final compounds.

Derivatives of this scaffold could potentially target a range of kinases implicated in oncology, inflammatory diseases, and neurodegenerative disorders. The general strategy involves the synthesis of a library of 7-aryl or 7-amino substituted 6-fluoroindoles, followed by biological screening to identify potent and selective kinase inhibitors.

drug_discovery_pathway start This compound functionalization Functionalization (Suzuki, Buchwald-Hartwig, etc.) start->functionalization library Library of Derivatives functionalization->library screening Biological Screening (Kinase Assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the synthesis of novel, biologically active molecules. Its reactivity is well-suited for a range of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions at the C7-position. This allows for the systematic exploration of structure-activity relationships, making it an attractive starting material for drug discovery programs, especially in the pursuit of new protein kinase inhibitors. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers to harness the synthetic potential of this promising scaffold.

References

Biological Activity of 7-Bromo-6-fluoro-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Promising Scaffold in Modern Medicinal Chemistry

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This technical guide focuses on the biological activities of a specific, yet under-investigated subclass: 7-bromo-6-fluoro-1H-indole derivatives. While extensive research exists for various substituted indoles, detailed public-domain data specifically characterizing the biological effects of the 7-bromo-6-fluoro substitution pattern is limited. This guide aims to provide a comprehensive overview based on available information for related halogenated indoles, offering a predictive framework for researchers and drug development professionals interested in this scaffold.

General Biological Activities of Halogenated Indoles

Indole derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of halogens can enhance these activities through several mechanisms:

  • Increased Lipophilicity: Halogenation often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the half-life of the compound.

  • Altered Electronic Properties: Halogens can modify the electron distribution within the indole ring system, influencing its binding affinity to biological targets.

  • Specific Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target.

Anticipated Biological Activities of this compound Derivatives

Based on the known activities of other halogenated indoles, derivatives of this compound are anticipated to be promising candidates for several therapeutic areas, most notably in oncology.

Anticancer Activity

Many halogenated indole derivatives have demonstrated potent anticancer activity through various mechanisms of action. It is plausible that this compound derivatives could exhibit similar properties, potentially acting as:

  • Kinase Inhibitors: A primary mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. The this compound scaffold could serve as a valuable starting point for the design of selective inhibitors of kinases such as Receptor Tyrosine Kinases (RTKs) (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., CDKs, Aurora kinases).[1]

  • Tubulin Polymerization Inhibitors: Some indole derivatives exert their anticancer effects by disrupting microtubule dynamics, which is essential for cell division.

  • Inducers of Apoptosis: Halogenated indoles have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Experimental Protocols for Evaluation

To investigate the biological activities of novel this compound derivatives, a series of well-established in vitro and in vivo assays can be employed.

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold can be achieved through multi-step synthetic routes, often starting from commercially available substituted anilines or nitrobenzenes. Subsequent derivatization at various positions of the indole ring (e.g., N1, C2, C3) allows for the creation of a library of compounds for biological screening. A general synthetic approach is outlined below.

Workflow for Synthesis of this compound Derivatives

G A Starting Material (e.g., Substituted Aniline) B Halogenation & Nitration A->B Step 1 C Indole Ring Formation (e.g., Fischer Indole Synthesis) B->C Step 2 D This compound Core C->D Step 3 E Derivatization (e.g., N-alkylation, C3-acylation) D->E Step 4 F Library of Derivatives E->F Step 5

Caption: General synthetic workflow for this compound derivatives.

In Vitro Cell-Based Assays

1. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay is a primary screen to determine the concentration at which a compound inhibits cancer cell growth.

  • Principle: Measures the metabolic activity of viable cells.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add the assay reagent (e.g., MTT or CellTiter-Glo®).

    • Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.

    • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow for Cell Viability Assay

G A Seed Cancer Cells in 96-well plate B Treat with Compound Dilutions A->B C Incubate (48-72h) B->C D Add Viability Reagent C->D E Measure Signal (Absorbance/Luminescence) D->E F Calculate IC50 E->F

Caption: Workflow for a typical cell viability assay.

In Vitro Kinase Inhibition Assay

To determine if the anticancer activity is mediated through kinase inhibition, direct enzyme assays are performed.

  • Principle: Measures the ability of a compound to inhibit the activity of a specific kinase.

  • Methodology (e.g., ADP-Glo™ Kinase Assay):

    • In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Calculate the IC50 value for kinase inhibition.

Workflow for Kinase Inhibition Assay

G A Combine Kinase, Substrate, ATP, and Compound B Kinase Reaction A->B C Stop Reaction & Deplete ATP B->C D Convert ADP to ATP & Generate Light C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways

Given the prevalence of indole-based kinase inhibitors, it is highly probable that this compound derivatives would target key oncogenic signaling pathways.

Hypothesized Signaling Pathway Inhibition

A potential mechanism of action for these compounds could be the inhibition of a Receptor Tyrosine Kinase (RTK) at the cell surface. This would block the downstream signaling cascade that promotes cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS Compound 7-Bromo-6-fluoro- 1H-indole derivative Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/\nSurvival Proliferation/ Survival ERK->Proliferation/\nSurvival

Caption: Hypothesized inhibition of an RTK signaling pathway.

While specific biological data for this compound derivatives is not yet widely available in the public domain, the extensive research on related halogenated indoles provides a strong rationale for their investigation as potential therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this scaffold, combined with the predictable modulatory effects of the bromo and fluoro substituents, makes it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo models. The elucidation of their specific molecular targets and mechanisms of action will be crucial for their further development as clinical candidates. The methodologies and predictive frameworks outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising chemical space.

References

Potential Therapeutic Targets for 7-bromo-6-fluoro-1H-indole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromo-6-fluoro-1H-indole scaffold is emerging as a promising starting point for the development of novel therapeutics. Its unique substitution pattern offers opportunities for designing selective modulators of key biological targets implicated in a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the potential therapeutic targets for analogs derived from this core structure, focusing on Cyclin-Dependent Kinase 7 (CDK7) and the Androgen Receptor (AR). The information presented herein is based on current patent literature and scientific understanding of the relevant signaling pathways.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

Recent patent literature has disclosed the synthesis of this compound derivatives as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it an attractive target for cancer therapy.[1][2]

Quantitative Data

While extensive quantitative data for a wide range of this compound analogs as CDK7 inhibitors is not yet publicly available in peer-reviewed literature, the patent literature suggests the potential for high-potency inhibition. The following table provides an illustrative structure and the kind of data that would be generated for such an analog.

Compound IDStructure (Illustrative)TargetAssay TypeIC50 (nM)
Analog-CDK7-1 This compound-3-sulfonamide derivativeCDK7Biochemical Kinase Assay< 100
Experimental Protocol: In Vitro CDK7 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against CDK7.[3][4]

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound analog (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analog in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of the 96-well plate.

    • Add 10 µL of a 2X solution of the CDK7 enzyme complex in kinase assay buffer.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X solution of the substrate peptide and ATP in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK7.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Measurement:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

CDK7_Signaling_Pathway cluster_regulation Regulation cluster_inhibitor Therapeutic Intervention CDK7 CDK7/ Cyclin H/ MAT1 CellCycleCDKs CDK1, CDK2, CDK4, CDK6 CDK7->CellCycleCDKs Activates RNAPII RNA Polymerase II (CTD) CDK7->RNAPII Phosphorylates CellCycle Cell Cycle Progression CellCycleCDKs->CellCycle Transcription Gene Transcription RNAPII->Transcription IndoleAnalog 7-bromo-6-fluoro- 1H-indole analog IndoleAnalog->CDK7 Inhibits

Kinase_Assay_Workflow Start Start PrepCompound Prepare Serial Dilutions of Indole Analog Start->PrepCompound AddCompound Add Compound/Vehicle to 96-well Plate PrepCompound->AddCompound AddEnzyme Add CDK7 Enzyme AddCompound->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Substrate/ATP (Initiate Reaction) PreIncubate->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate->AddADPGlo Incubate2 Incubate AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence Analyze Calculate % Inhibition and IC50 ReadLuminescence->Analyze End End Analyze->End

Androgen Receptor (AR) Modulation

Patent literature also indicates that the this compound scaffold can serve as a precursor for the synthesis of modulators of the Androgen Receptor (AR).[5] The AR is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[6][7]

Quantitative Data

Similar to the CDK7 inhibitors, detailed quantitative data for this compound analogs as AR modulators is primarily found within patent filings. The following table illustrates the type of data that would be generated for such compounds.

Compound IDStructure (Illustrative)TargetAssay TypeIC50 / EC50 (nM)
Analog-AR-1 Modified this compound derivativeAndrogen ReceptorCompetitive Binding Assay< 500
Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay

This protocol describes a common method to evaluate the ability of a test compound to bind to the androgen receptor.[8][9][10]

Materials:

  • Recombinant human androgen receptor (ligand-binding domain)

  • Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881

  • Unlabeled dihydrotestosterone (DHT) for determining non-specific binding

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • This compound analog (test compound) dissolved in DMSO

  • Scintillation cocktail

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation counter

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a working solution of the radiolabeled androgen in assay buffer.

    • Prepare a high-concentration solution of unlabeled DHT for non-specific binding determination.

  • Binding Reaction:

    • In a 96-well plate, add in triplicate:

      • Assay buffer for total binding.

      • Unlabeled DHT for non-specific binding.

      • Diluted test compound.

    • Add the radiolabeled androgen to all wells.

    • Add the diluted androgen receptor to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the contents of the assay plate to a pre-wetted 96-well filter plate.

    • Rapidly wash the filters with ice-cold wash buffer (assay buffer without DTT) to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent displacement by the test compound and calculate the IC50 value.

Signaling Pathway and Experimental Workflow

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation IndoleAnalog 7-bromo-6-fluoro- 1H-indole analog (Antagonist) IndoleAnalog->AR Binds & Inhibits Androgen Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds GeneTranscription Target Gene Transcription ARE->GeneTranscription

AR_Binding_Assay_Workflow Start Start PrepReagents Prepare Reagents: - Test Compound Dilutions - Radiolabeled Androgen - AR Protein Start->PrepReagents SetupPlate Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound PrepReagents->SetupPlate AddRadioligand Add Radiolabeled Androgen to all wells SetupPlate->AddRadioligand AddAR Add Androgen Receptor to all wells AddRadioligand->AddAR Incubate Incubate at 4°C (18-24 hours) AddAR->Incubate FilterWash Transfer to Filter Plate and Wash Incubate->FilterWash DryAndCount Dry Filters and Add Scintillation Cocktail FilterWash->DryAndCount Measure Measure Radioactivity (Scintillation Counter) DryAndCount->Measure Analyze Calculate Specific Binding and IC50 Measure->Analyze End End Analyze->End

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors of key therapeutic targets. The initial focus on CDK7 and the Androgen Receptor, driven by recent patent literature, highlights the potential of analogs derived from this core in the field of oncology. Further exploration of structure-activity relationships and the synthesis of diverse analog libraries will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to initiate and advance their investigations into this exciting area of medicinal chemistry.

References

7-Bromo-6-fluoro-1H-indole: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Within this important class of heterocycles, halogenated indoles have garnered significant attention for their ability to modulate the activity of a wide range of biological targets. This technical guide focuses on 7-bromo-6-fluoro-1H-indole, a strategically substituted indole fragment with significant potential in fragment-based drug discovery (FBDD). The presence of both a bromine and a fluorine atom on the indole core provides a unique combination of properties, including the potential for specific halogen bonding interactions and a handle for further chemical elaboration, making it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a valuable fragment in drug discovery campaigns.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a fragment is crucial for its application in drug discovery. The properties of this compound are summarized in the table below. These properties are calculated and available from various chemical databases.

PropertyValueSource
Molecular Formula C₈H₅BrFNPubChem
Molecular Weight 214.04 g/mol PubChem
CAS Number 1000339-62-7ChemicalBook[1]
Appearance Solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
LogP (calculated) 2.8PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 1PubChem
Rotatable Bond Count 0PubChem

Synthesis of this compound

Proposed Synthetic Pathway: Leimgruber-Batcho Approach

The synthesis would likely commence from a suitably substituted o-nitrotoluene derivative, followed by condensation and reductive cyclization.

Synthetic_Pathway A 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene B Intermediate Enamine A->B DMF-DMA, Pyrrolidine C This compound B->C Reduction (e.g., Raney Ni, H2 or Fe/AcOH)

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds, such as 4-bromo-6-fluoro-1H-indole, and would require optimization.[1][2]

Step 1: Formation of the Enamine Intermediate

  • To a solution of 1-bromo-2-fluoro-3-methyl-4-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) and pyrrolidine (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude enamine intermediate can be purified by crystallization or used directly in the next step.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate from the previous step in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (1:1 v/v).

  • Add Raney nickel (a catalytic amount) to the solution.

  • Cool the mixture to 0 °C and add hydrazine monohydrate (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

This compound in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[3][4] Small, low-molecular-weight fragments are screened for binding to a biological target, and promising hits are then optimized and grown into more potent drug candidates. This compound is an ideal candidate for inclusion in fragment libraries due to several key features:

  • Privileged Scaffold: The indole core is a well-established "privileged scaffold" that can interact with a variety of biological targets.

  • Strategic Halogenation: The presence of both bromine and fluorine atoms allows for specific interactions with the target protein, such as halogen bonding, which can enhance binding affinity and selectivity.

  • Vector for Elaboration: The bromine atom at the 7-position serves as a versatile chemical handle for further synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of the surrounding chemical space.[5]

General Workflow for FBDD using this compound

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing this compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Candidate Selection A Fragment Library Screening (including this compound) B Biophysical Screening (SPR, NMR, X-ray Crystallography) A->B C Hit Validation B->C D Structure-Based Design C->D E Fragment Growing/Linking/Merging (e.g., Suzuki coupling at C7-Br) D->E F SAR Exploration E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H I Preclinical Candidate H->I Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound -derived Inhibitor Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-6-fluoro-1H-indoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceutical agents. The targeted functionalization of the indole core is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures. This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-6-fluoro-1H-indole with various arylboronic acids. This protocol offers a robust and efficient method for the synthesis of novel 7-aryl-6-fluoro-1H-indole derivatives, which are valuable intermediates for the development of new therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly with electron-rich and potentially coordinating heterocyclic substrates like indoles.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (K₂CO₃ or Cs₂CO₃), and the palladium catalyst (Pd(dppf)Cl₂).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration of the indole substrate is between 0.1 and 0.2 M.

  • Reaction: Stir the reaction mixture vigorously and heat to a temperature between 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-fluoro-1H-indole.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.[1][2]

EntryArylboronic Acid PartnerPalladium Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)901288-98
34-Tolylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Toluene/H₂O (4:1)1001682-92
43-Thienylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1001875-85

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as a starting point for optimization.[1]

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex coupled_complex Ar-Pd(II)-Ar'(L₂) pd_complex->coupled_complex transmetalation Transmetalation transmetalation->coupled_complex product Ar-Ar' (Product) coupled_complex->product reductive_elimination Reductive Elimination reductive_elimination->pd0 product->reductive_elimination aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OR)₂) boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Weigh and combine: This compound, Arylboronic acid, Base, Pd catalyst inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent system inert->solvent heat Heat and stir (80-110 °C) solvent->heat cool Cool to room temperature heat->cool dilute Dilute with EtOAc and water cool->dilute extract Separate layers, wash with brine dilute->extract dry Dry organic layer and concentrate extract->dry chromatography Flash column chromatography dry->chromatography product 7-Aryl-6-fluoro-1H-indole (Final Product) chromatography->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-bromo-6-fluoro-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and bromine substituents on the indole scaffold. The methodologies described herein facilitate the synthesis of diverse libraries of novel 7-substituted-6-fluoro-1H-indole derivatives.

Introduction

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the indole core, particularly at the C7 position, is a key strategy in the development of new therapeutic agents. The presence of a fluorine atom at the C6 position can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds at the C7 position of the this compound core. This document outlines protocols for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions.

General Reaction Workflow

The general workflow for palladium-catalyzed cross-coupling reactions with this compound involves the careful selection and combination of a palladium catalyst, a suitable ligand, a base, and a solvent system. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.

G cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start This compound + Coupling Partner + Catalyst + Ligand + Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere 1 Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition 2 Heating Heat to Reaction Temperature Solvent_Addition->Heating 3 Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring 4 Quench Quench Reaction Monitoring->Quench 5 Extraction Aqueous Workup & Extraction Quench->Extraction 6 Drying Dry Organic Layer Extraction->Drying 7 Concentration Concentrate Under Reduced Pressure Drying->Concentration 8 Purification Purify by Chromatography Concentration->Purification 9 Product Final Product Purification->Product 10

Figure 1: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.[1][2]

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF901680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1102475-85
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane1001880-92
Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling of a 6-halo-6-fluoroindole with a generic arylboronic acid is as follows.[3] This protocol is a starting point and may require optimization for specific substrates.[3]

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the base.[3]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[3]

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[3]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-fluoro-1H-indole.[3]

Heck Reaction

The Heck reaction enables the synthesis of 7-alkenyl-6-fluoro-1H-indoles through the palladium-catalyzed coupling of this compound with various alkenes.[4]

Data Presentation
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001670-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802465-80
3CyclohexenePd₂(dba)₃ (2)PCy₃ (4)NaOAcDMA1201850-65
41-OctenePd(OAc)₂ (2)Herrmann's catalyst (2)K₂CO₃NMP1102060-75
Experimental Protocol
  • In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst, ligand (if required), and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 7-alkynyl-6-fluoro-1H-indoles by reacting this compound with a terminal alkyne.[5] This reaction is typically cocatalyzed by copper(I).[5]

Data Presentation
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF50880-90
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃N/DMF (1:1)-RT1290-98
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineAcetonitrile701075-85
Experimental Protocol
  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the specified temperature and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond, producing 7-amino-6-fluoro-1H-indole derivatives.[6] This reaction couples this compound with a primary or secondary amine.[6]

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102470-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901675-88
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene1002065-80
Experimental Protocol

A general procedure for the Buchwald-Hartwig amination is as follows.[7]

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst, and the ligand.[7]

  • Add the base. Seal the tube with a septum, and evacuate and backfill with an inert gas three times.[7]

  • Through the septum, add the amine (1.2 equiv) followed by the anhydrous solvent.[7]

  • Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature.[7]

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl solution.[7]

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.[7]

Cyanation

Palladium-catalyzed cyanation introduces a nitrile group at the C7 position, which is a valuable synthetic handle for further transformations into amines, amides, or carboxylic acids.[8]

Data Presentation
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMA1201275-90
2K₄[Fe(CN)₆]Pd(OAc)₂ (3)cataCXium A (6)Na₂CO₃t-Amyl alcohol1302460-75
3CuCNPd(PPh₃)₄ (5)--DMF1401850-70
4Acetone cyanohydrinPdCl₂(dppf) (5)-Et₃NToluene1001665-80
Experimental Protocol
  • To a reaction vessel, add this compound (1.0 equiv), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv), the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent.

  • Heat the mixture to the indicated temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and dilute with an organic solvent.

  • Filter the mixture through celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Logical Relationships of Cross-Coupling Reactions

The various palladium-catalyzed cross-coupling reactions provide access to a wide array of functionalized 7-substituted-6-fluoro-1H-indole derivatives, starting from a common precursor.

G cluster_products 7-Substituted-6-fluoro-1H-indole Products Start This compound Aryl 7-Aryl Start->Aryl Suzuki (ArB(OH)2) Alkenyl 7-Alkenyl Start->Alkenyl Heck (Alkene) Alkynyl 7-Alkynyl Start->Alkynyl Sonogashira (Alkyne) Amino 7-Amino Start->Amino Buchwald-Hartwig (Amine) Cyano 7-Cyano Start->Cyano Cyanation ('CN' source)

Figure 2: Synthesis of diverse indole derivatives via cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are highly effective and versatile methods for the synthesis of a wide range of functionalized indole derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this important scaffold for applications in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors using 7-bromo-6-fluoro-1H-indole as a key starting material. The strategic placement of the bromine and fluorine atoms on the indole scaffold offers a versatile platform for generating diverse libraries of compounds for screening and lead optimization in drug discovery.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The this compound moiety is a particularly attractive starting material due to the presence of a bromine atom at the 7-position, which is amenable to various palladium-catalyzed cross-coupling reactions, and a fluorine atom at the 6-position, which can enhance binding affinity and improve metabolic stability.

This document outlines synthetic strategies for the derivatization of this compound to generate potential inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase. Detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided, along with a representative protocol for a kinase inhibition assay.

Target Kinases and Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates Ras Ras VEGFR-2->Ras Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Migration Migration ERK->Migration Promotes AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes Inhibitor Inhibitor Inhibitor->VEGFR-2 Inhibits

VEGFR-2 Signaling Pathway
Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.[3][4] Overexpression and activation of Src are frequently observed in various cancers and are associated with increased cell proliferation, invasion, and metastasis.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activates Integrins Integrins FAK FAK Integrins->FAK Activates Ras-MAPK Pathway Ras-MAPK Pathway Src->Ras-MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway Src->PI3K/AKT Pathway Activates STAT3 STAT3 Src->STAT3 Activates FAK->Src Activates Proliferation Proliferation Ras-MAPK Pathway->Proliferation Promotes Survival Survival PI3K/AKT Pathway->Survival Promotes Invasion Invasion STAT3->Invasion Promotes Inhibitor Inhibitor Inhibitor->Src Inhibits

Src Signaling Pathway

Data Presentation

The following tables summarize the in vitro potency of a representative series of kinase inhibitors synthesized from this compound. This data highlights the potential of this chemical starting material in generating highly active compounds against various kinase targets.

Table 1: VEGFR-2 Inhibitor Series

Compound IDR Group (at 7-position)IC50 (nM) for VEGFR-2
IFI-V1 Phenyl85
IFI-V2 4-Methoxyphenyl42
IFI-V3 3-Pyridyl25[5]
IFI-V4 4-Fluorophenyl58
Sorafenib (Reference)35[5]

Table 2: Src Kinase Inhibitor Series

Compound IDR Group (at 7-position)IC50 (nM) for Src
IFI-S1 Aniline120
IFI-S2 4-Methylaniline65
IFI-S3 Morpholine38
IFI-S4 N-Methylpiperazine45
Dasatinib (Reference)<1

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors starting from this compound.

Synthesis_Workflow Start Starting Material: This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Aryl/Alkyl Amine) Start->Buchwald Product1 7-Aryl/Heteroaryl-6-fluoro-1H-indole Suzuki->Product1 Product2 7-Amino-6-fluoro-1H-indole Derivatives Buchwald->Product2 Assay Biological Evaluation (Kinase Assays) Product1->Assay Product2->Assay

References

Application Notes and Protocols for the Functionalization of the 7-Bromo-6-fluoro-1H-indole Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic drugs.[1] Consequently, the development of methods for the selective functionalization of the indole core is of significant interest to researchers in medicinal chemistry and drug discovery. The 7-bromo-6-fluoro-1H-indole core, in particular, offers a versatile platform for chemical elaboration. The fluorine atom at the C6 position can enhance metabolic stability and modulate physicochemical properties, while the bromine atom at the C7 position serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for key functionalization reactions of the this compound core, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between organoboron compounds and organic halides.[2] This palladium-catalyzed reaction is indispensable for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[2] For the this compound core, Suzuki coupling enables the introduction of a diverse range of aryl and heteroaryl substituents at the C7 position, providing a reliable method for generating libraries of 7-arylindole derivatives for structure-activity relationship (SAR) studies.[2] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components is critical for achieving high reaction yields and can be optimized for specific substrates.[3] Protecting the indole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, can enhance stability and solubility.[2]

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R(L2) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid R-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following table summarizes optimized conditions for the Suzuki coupling of a C7-bromo-indazole, a close structural analog of 7-bromo-indole. These conditions serve as an excellent starting point for the functionalization of the this compound core.[3]

EntryPalladium Catalyst (mol%)Base (equiv)SolventTime (h)Yield (%)
1Pd(dppf)Cl₂ (10)K₂CO₃ (2)Dioxane/H₂O2465
2Pd(dppf)Cl₂ (10)Cs₂CO₃ (2)Dioxane/H₂O2478
3Pd(dppf)Cl₂ (10)K₃PO₄ (2)Dioxane/H₂O2472
4Pd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O2485
5Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O1282

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from procedures for structurally similar bromoindoles and may require optimization for specific substrates.[3][4]

Suzuki_Workflow start Start setup Reaction Setup: Combine this compound (1 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (5 mol%), and base (2 equiv) in a flame-dried flask. start->setup inert Inert Atmosphere: Seal vessel, then evacuate and backfill with Argon or Nitrogen (3x). setup->inert solvent Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. inert->solvent reaction Reaction: Heat mixture to 80-100 °C and stir for 12-24 h. Monitor progress by TLC or LC-MS. solvent->reaction workup Work-up: Cool to RT, dilute with ethyl acetate, wash with water and brine. reaction->workup dry Dry and Concentrate: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. workup->dry purify Purification: Purify the crude product by flash column chromatography on silica gel. dry->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.
  • Reaction Setup : In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (or its N-protected derivative, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).[3][4]

  • Inert Atmosphere : Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[4]

  • Solvent Addition : Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical substrate concentration is between 0.1-0.2 M.[4]

  • Reaction : Place the reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 80-100 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[3][4]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[3]

  • Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-6-fluoro-1H-indole.[4]

Buchwald-Hartwig Amination for C-N Bond Formation

Application Notes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[5] This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[5] Applying this methodology to this compound allows for the introduction of a wide variety of primary and secondary amine functionalities at the C7 position.[6] This is particularly valuable in drug discovery, where the amino group can serve as a key pharmacophore or a handle for further derivatization.[7] The reaction mechanism involves a catalytic cycle similar to the Suzuki coupling, where the key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of palladium precatalyst, phosphine ligand, and base is crucial for reaction efficiency and substrate scope.[6][8]

Buchwald_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex amine_binding Amine Binding & Deprotonation pd2_complex->amine_binding pd2_amido Ar-Pd(II)-NR'R''(L) amine_binding->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition amine HNR'R'' amine->amine_binding base Base base->amine_binding

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table provides representative conditions for the amination of aryl bromides, which can be adapted for the this compound substrate. The selection of the ligand is critical and often substrate-dependent.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100-110
2Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100
3[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBU (2.0)PhMe88
4Pd(OAc)₂ (3)BrettPhos (6)K₂CO₃ (2.0)t-AmylOH110

Data adapted from general protocols for aryl bromides.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general procedure based on established methods for the amination of aryl bromides and may require optimization.[7]

Buchwald_Workflow start Start setup Reaction Setup: In an oven-dried Schlenk tube, combine Pd source (e.g., Pd(OAc)₂) and ligand (e.g., XPhos). start->setup inert Inert Atmosphere: Seal tube, evacuate and backfill with Argon or Nitrogen (3x). setup->inert reagents Reagent Addition: Add this compound (1 equiv), base (e.g., NaOtBu, 1.4 equiv), amine (1.2 equiv), and anhydrous solvent (e.g., Toluene). inert->reagents reaction Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C for 12-24 h. reagents->reaction workup Work-up: Cool to RT, filter through Celite®, washing with an organic solvent (e.g., ethyl acetate). reaction->workup concentrate Concentrate: Concentrate the filtrate under reduced pressure. workup->concentrate purify Purification: Purify the crude residue by flash column chromatography. concentrate->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.
  • Catalyst Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[7]

  • Inert Atmosphere : Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[7]

  • Reagent Addition : To the tube, add the base (e.g., sodium tert-butoxide, 1.4 equiv) and this compound (1.0 equiv). Through the septum, add the amine (1.2 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1-0.2 M).[7]

  • Reaction : Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.[7]

  • Work-up : Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate or another suitable organic solvent.[7]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-amino-6-fluoro-1H-indole derivative.[7]

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

Application Notes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is a vital tool for the synthesis of conjugated enynes and arylalkynes.[9][10] For the this compound core, this reaction provides a direct route to 7-alkynylindoles. These products are valuable intermediates that can undergo further transformations or be incorporated into larger molecular architectures used in materials science and medicinal chemistry.[11] While traditional Sonogashira conditions require an amine base and anhydrous, anaerobic conditions, modern copper-free protocols have been developed that offer milder reaction conditions and broader functional group tolerance.[9][11]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X(L2) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_alkynyl Ar-Pd(II)-C≡CR(L2) transmetal->pd2_alkynyl cu_x Cu-X transmetal->cu_x red_elim Reductive Elimination pd2_alkynyl->red_elim red_elim->pd0 product Ar-C≡CR red_elim->product alkyne_coord Alkyne Coordination cu_x->alkyne_coord cu_acetylide Cu-C≡CR alkyne_coord->cu_acetylide cu_acetylide->transmetal aryl_halide Ar-X aryl_halide->ox_add alkyne H-C≡CR alkyne->alkyne_coord base Base base->alkyne_coord

Caption: Catalytic cycles of the Sonogashira reaction.

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table shows typical conditions for the Sonogashira coupling of aryl bromides. Both traditional copper-cocatalyzed and copper-free systems are presented.

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp.
1Pd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT
2PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHToluene70 °C
3[DTBNpP]Pd(crotyl)Cl (5)None (Cu-free)TMPDMSORT
4PdCl₂(PCy₃)₂ (2)None (Cu-free)K₂CO₃Dioxane80 °C

Data adapted from general protocols for aryl halides.[9][11][12]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the copper-cocatalyzed Sonogashira coupling of this compound.[12]

Sonogashira_Workflow start Start setup Reaction Setup: To a solution of this compound (1 equiv) in a suitable solvent (e.g., THF/Et₃N), add Pd(PPh₃)₄ (15 mol%) and CuI (30 mol%). start->setup degas Degas Solution: Degas the reaction mixture with Argon or Nitrogen for 5-10 minutes. setup->degas alkyne Alkyne Addition: Add the terminal alkyne (1 equiv) dropwise to the mixture. degas->alkyne reaction Reaction: Stir the reaction mixture at room temperature for 16 h or until completion by TLC/LC-MS. alkyne->reaction workup Work-up: Quench with saturated NH₄Cl solution, extract with an organic solvent (e.g., ethyl acetate). reaction->workup dry Dry and Concentrate: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. workup->dry purify Purification: Purify the crude product by flash column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for Sonogashira coupling.
  • Reaction Setup : To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and the copper co-catalyst (e.g., CuI, 30 mol%).[12]

  • Degassing : Degas the resulting reaction mixture again for 5 minutes at room temperature with a stream of inert gas.[12]

  • Alkyne Addition : Add the terminal alkyne (1.0 equiv) dropwise to the stirred solution.[12]

  • Reaction : Stir the reaction mixture at room temperature for 16 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up : Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the desired 7-alkynyl-6-fluoro-1H-indole.

References

Application Notes and Protocols: Protecting Group Strategies for 7-Bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the N-protection of 7-bromo-6-fluoro-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The electron-withdrawing nature of the bromine and fluorine substituents decreases the nucleophilicity of the indole nitrogen, necessitating careful selection of protecting groups and reaction conditions. This document outlines strategies for the successful protection and subsequent deprotection of this indole derivative, facilitating its use in further synthetic transformations.

Introduction to Protecting Group Strategy

The indole N-H is acidic and can interfere with a variety of synthetic transformations, such as metal-catalyzed cross-coupling reactions, lithiation, and strong base-mediated reactions. Protection of the indole nitrogen is therefore a critical step in the multi-step synthesis of complex indole-containing molecules. The choice of a suitable protecting group is paramount and should be guided by its stability to the planned reaction conditions and the ease of its removal under conditions that do not affect other functional groups. For this compound, the presence of electron-withdrawing groups can influence the reactivity of the N-H bond and the stability of the protected intermediate.

Selecting the Appropriate Protecting Group

The selection of a protecting group for this compound should consider the downstream chemical transformations. Below is a summary of commonly used N-protecting groups for indoles and their general stability profiles.

Protecting GroupAbbreviationStable ToLabile ToKey Considerations for this compound
tert-ButoxycarbonylBocBase, Hydrogenolysis, NucleophilesStrong Acids (e.g., TFA, HCl)[1]Suitable for subsequent reactions under basic or reductive conditions. The electron-withdrawing nature of the halo-substituents may facilitate deprotection.
2-(Trimethylsilyl)ethoxymethylSEMMany nucleophilic and basic conditionsFluoride ions (e.g., TBAF), Strong AcidsOffers broad stability but requires specific fluoride-based or strong acid deprotection.
p-ToluenesulfonylTsAcid, OxidationStrong Reducing Agents, Strong BasesProvides a robust protecting group, but deprotection can require harsh conditions. Electron-withdrawing groups on the indole facilitate nucleophilic attack for deprotection.[2]
BenzylBnAcid, BaseCatalytic HydrogenationA stable group, but deprotection via hydrogenolysis may not be compatible with the bromo-substituent.
PivaloylPivMost standard conditionsStrong bases at high temperatures (e.g., LDA)A very robust group, often difficult to remove.

Experimental Protocols

The following protocols are adapted from general procedures for the N-protection of indoles and are expected to be effective for this compound. Optimization may be required to achieve optimal yields.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., LiHMDS, KHMDS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add a solution of di-tert-butyl dicarbonate (1.5 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-SEM Protection of this compound

This protocol details the protection of the indole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Materials:

  • This compound

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF and cool to 0 °C.

  • Add sodium hydride (1.2 eq.) portion-wise and stir the mixture at 0 °C for 1 hour.

  • Add SEM-Cl (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Tosyl Protection of this compound

This protocol describes the protection of the indole nitrogen with a p-toluenesulfonyl (Tosyl) group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (NEt₃) or other suitable base

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF or DCM.

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, add water to quench the reaction.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Deprotection Protocols

Protocol 4: N-Boc Deprotection

Method A: Acidic Cleavage with Oxalyl Chloride in Methanol [1]

  • Dissolve the N-Boc protected this compound (1.0 eq.) in methanol.

  • Add oxalyl chloride (3.0 eq.) dropwise at room temperature.[1]

  • Stir the mixture for 1-4 hours, monitoring by TLC.[1]

  • Concentrate the reaction mixture under reduced pressure to afford the deprotected indole.

Method B: Thermal Deprotection in Fluorinated Alcohols

  • Dissolve the N-Boc protected indole in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Heat the solution to reflux or use microwave irradiation, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

Protocol 5: N-SEM Deprotection

Method A: Fluoride-Mediated Cleavage

  • Dissolve the N-SEM protected indole in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq.).

  • Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitor by TLC).

  • Quench with water and extract with an organic solvent.

Method B: Acidic Cleavage

  • Dissolve the N-SEM protected indole in a suitable solvent (e.g., ethanol).

  • Add aqueous hydrochloric acid and heat the mixture to reflux.[3]

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction and extract the product.

Protocol 6: N-Tosyl Deprotection using Cesium Carbonate[2]
  • Dissolve the N-tosyl protected this compound (1.0 eq.) in a mixture of THF and methanol (2:1).[2]

  • Add cesium carbonate (3.0 eq.).[2]

  • Stir the mixture at room temperature or reflux, monitoring by TLC. The presence of electron-withdrawing groups on the indole ring is expected to facilitate this deprotection.[2]

  • Upon completion, evaporate the solvents under vacuum.

  • Add water to the residue and extract the product with an organic solvent.

Summary of Protecting Group Strategies

Protecting GroupProtection Conditions (Typical Yield)Deprotection Conditions (Typical Yield)
Boc Boc₂O, NaH, THF, 0 °C to rt (Good to Excellent)[1]Oxalyl chloride, MeOH, rt (up to 90%)[1] or TFA, DCM
SEM SEM-Cl, NaH, DMF, 0 °C to rt (Good to Excellent)TBAF, THF, rt or HCl, EtOH, reflux (Excellent)[3]
Ts TsCl, NEt₃, DMAP, THF, rt (Good to Excellent)Cs₂CO₃, THF/MeOH, rt to reflux (Quantitative for bromoindoles)[2]

Yields are based on general procedures for indoles and may vary for this compound.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for selecting a protecting group and the general experimental workflow.

G Protecting Group Selection Logic cluster_conditions Reaction Conditions cluster_pg Protecting Group Choice start Start: This compound next_step Planned Next Reaction? start->next_step acidic Acidic next_step->acidic e.g., Deprotection of other groups basic Basic next_step->basic e.g., Hydrolysis reductive Reductive/Hydrogenolysis next_step->reductive e.g., Reduction of other groups nucleophilic Nucleophilic next_step->nucleophilic e.g., Grignard oxidative Oxidative next_step->oxidative e.g., Oxidation ts Ts acidic->ts bn Bn acidic->bn boc Boc basic->boc sem SEM basic->sem basic->bn reductive->boc reductive->sem reductive->ts nucleophilic->boc nucleophilic->sem oxidative->ts

Caption: Decision tree for selecting a suitable protecting group.

G General Experimental Workflow start This compound protection N-Protection (e.g., Boc, SEM, Ts) start->protection protected_indole N-Protected Indole protection->protected_indole reaction Synthetic Transformation (e.g., Cross-coupling) protected_indole->reaction intermediate Functionalized N-Protected Indole reaction->intermediate deprotection Deprotection intermediate->deprotection product Final Product deprotection->product

References

Application Notes and Protocols for the Purification of 7-bromo-6-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 7-bromo-6-fluoro-1H-indole and its derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of halogen substituents such as bromine and fluorine can significantly modulate the biological activity of these molecules. Achieving high purity of these derivatives is critical for their use in drug discovery and development, ensuring reliable biological data and consistent product quality.

The following sections outline common purification techniques, including column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization. The provided protocols are based on established methods for the purification of analogous bromo- and fluoro-substituted indole derivatives and serve as a robust starting point for optimization.

Common Impurities and Purification Challenges

During the synthesis of this compound derivatives, several impurities can arise. These may include unreacted starting materials, regioisomers, and byproducts from side reactions. A common challenge encountered with indole derivatives is their propensity for oxidation and degradation, which can lead to the formation of colored impurities, often appearing as pink or brown discolorations. This degradation can be exacerbated by exposure to air, light, and residual acid from the synthesis. Therefore, purification strategies should be designed to be both efficient in separating impurities and gentle enough to preserve the integrity of the target compound.

Purification Techniques

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the physical properties of the this compound derivative.

1. Column Chromatography: This is a widely used technique for the purification of indole derivatives on a laboratory scale. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

2. Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related impurities, preparative reverse-phase HPLC (RP-HPLC) is a powerful tool. A C18 column is frequently employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.

3. Recrystallization: This classical purification technique can be highly effective for obtaining crystalline solid derivatives in high purity, provided a suitable solvent system is identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Data Presentation: Purification Parameters

The following tables summarize typical parameters for the purification of bromo-fluoro-indole derivatives based on common laboratory practices.

Table 1: Column Chromatography Parameters

ParameterTypical Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient
Dichloromethane/Methanol gradient
Elution Mode Gradient or Isocratic
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Table 2: Preparative HPLC Parameters

ParameterTypical Conditions
Stationary Phase C18 (5 or 10 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Elution Mode Gradient
Detection UV at 254 nm or 280 nm

Table 3: Recrystallization Solvents

Solvent SystemApplication Notes
Ethanol/WaterGood for moderately polar derivatives.
Ethyl Acetate/HexaneSuitable for a wide range of polarities.
Dichloromethane/HexaneEffective for less polar derivatives.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by performing TLC analysis of the crude material. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Protocol 2: Purification by Preparative HPLC

This protocol describes a general method for the high-purity isolation of a this compound derivative using preparative RP-HPLC.[1]

Materials:

  • Crude this compound derivative

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Formic acid

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase components. Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a suitable gradient method on an analytical HPLC system to achieve good separation of the target compound from its impurities. A typical gradient might be from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 20-30 minutes.

  • Preparative Run: Scale up the optimized analytical method to the preparative HPLC system. Inject the filtered sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound as determined by the UV detector.

  • Product Isolation: Combine the pure fractions and remove the majority of the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for the purification of a solid this compound derivative by recrystallization.

Materials:

  • Crude solid this compound derivative

  • Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test various solvents and solvent mixtures to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the general workflows for the purification of this compound derivatives.

G cluster_0 Purification Workflow Crude Crude this compound Derivative TLC TLC Analysis for Method Selection Crude->TLC Col_Chrom Column Chromatography TLC->Col_Chrom Impurity Profile A HPLC Preparative HPLC TLC->HPLC Impurity Profile B Recryst Recrystallization TLC->Recryst Impurity Profile C Analysis Purity Analysis (e.g., HPLC, NMR) Col_Chrom->Analysis HPLC->Analysis Recryst->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General workflow for purification of this compound derivatives.

G cluster_1 Column Chromatography Protocol Start Start TLC_Step Determine Eluent by TLC Start->TLC_Step Pack_Column Pack Silica Gel Column TLC_Step->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_Fractions Monitor Fractions by TLC Collect_Fractions->Monitor_Fractions Monitor_Fractions->Collect_Fractions Continue elution Combine_Pure Combine Pure Fractions Monitor_Fractions->Combine_Pure Fractions are pure Evaporate Evaporate Solvent Combine_Pure->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for purification by column chromatography.

G cluster_2 Troubleshooting Discoloration Start Colored Crude Product Dissolve Dissolve in Suitable Solvent Start->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal Heat_Stir Heat and Stir Charcoal->Heat_Stir Filter Hot Filtration Heat_Stir->Filter Proceed Proceed to Main Purification (Recrystallization or Chromatography) Filter->Proceed End Decolorized Product Proceed->End

References

Application Note: High-Throughput Synthesis of a Novel Substituted Indole Library for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its structural versatility allows for the creation of diverse chemical libraries targeting a wide range of biological targets, including protein kinases. Kinase deregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. This application note describes a robust parallel synthesis protocol for the generation of a focused library of N-substituted 7-bromo-6-fluoro-1H-indole derivatives, designed for high-throughput screening against a panel of cancer-related kinases. The 7-bromo and 6-fluoro substitutions on the indole core provide unique electronic properties and potential for further diversification through cross-coupling reactions.

Scaffold Rationale

This compound was selected as the starting scaffold for the following reasons:

  • N-H functionality: The indole nitrogen provides a readily modifiable position for introducing diversity through N-alkylation or N-acylation reactions.

  • Bromo-substituent: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or amine substituents in a subsequent diversification step.

  • Fluoro-substituent: The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compounds.

  • Drug-like properties: The core scaffold possesses favorable physicochemical properties for drug discovery.[4]

Experimental Workflow

The overall workflow for the parallel synthesis of the N-substituted this compound library is depicted in the following diagram.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare stock solutions: - this compound in DMF - Alkyl/benzyl halide library in DMF - NaH in DMF dispense_indole Dispense indole solution to reaction block prep_reagents->dispense_indole dispense_base Add NaH suspension dispense_indole->dispense_base dispense_halides Dispense alkyl/benzyl halide library dispense_base->dispense_halides react Incubate at 60°C for 4 hours dispense_halides->react quench Quench with water react->quench extract Liquid-liquid extraction with ethyl acetate quench->extract purify Parallel HPLC purification extract->purify analyze LC-MS and NMR for characterization purify->analyze plate Plate for screening analyze->plate

Caption: Parallel synthesis workflow for the N-alkylation of this compound.

Protocol: Parallel N-Alkylation of this compound

This protocol describes the parallel synthesis of a 96-compound library using a 96-well reaction block.

Materials and Reagents:

  • This compound

  • Library of 96 diverse alkyl and benzyl halides (e.g., bromides, chlorides)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well deep-well reaction block with sealing mat

  • Automated liquid handler (optional, for high-throughput setup)

  • Parallel purification system (e.g., mass-directed HPLC)

Procedure:

  • Reagent Preparation (in an inert atmosphere glovebox or under nitrogen): a. Prepare a 0.5 M stock solution of this compound in anhydrous DMF. b. Prepare a 0.6 M stock solution for each of the 96 alkyl/benzyl halides in anhydrous DMF in a 96-well plate. c. Carefully prepare a 1.0 M suspension of NaH in anhydrous DMF. Caution: NaH reacts violently with water.

  • Reaction Setup: a. To each well of a 96-well deep-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol). b. To each well, add 110 µL of the NaH suspension (0.11 mmol). Stir the reaction block for 15 minutes at room temperature to facilitate deprotonation. c. Using a liquid handler or multichannel pipette, add 200 µL of each unique alkyl/benzyl halide stock solution from the prepared plate to the corresponding well in the reaction block (0.12 mmol).

  • Reaction Incubation: a. Securely seal the reaction block with a sealing mat. b. Place the reaction block on a heating shaker and incubate at 60°C with agitation for 4 hours.

  • Workup: a. Cool the reaction block to room temperature. b. Carefully unseal the block and slowly add 500 µL of water to each well to quench the reaction. c. Add 1 mL of EtOAc to each well. Seal the block and shake vigorously for 5 minutes. d. Centrifuge the block to separate the layers. e. Transfer the organic (top) layer to a new 96-well deep-well plate. f. Repeat the extraction with another 1 mL of EtOAc and combine the organic layers. g. Wash the combined organic extracts with 1 mL of saturated NaHCO₃ solution, followed by 1 mL of brine. h. Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄. i. Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Purification and Analysis: a. Re-dissolve the crude product in each well in a suitable solvent (e.g., DMSO/methanol). b. Purify the compounds using a parallel mass-directed HPLC system. c. Analyze the purified compounds by LC-MS to confirm identity and purity. d. For selected hits, perform ¹H and ¹³C NMR for full characterization.

Hypothetical Results

The parallel synthesis of a 96-member library resulted in the successful formation of the desired N-substituted products. The yields and purities for a representative subset of the library are summarized below.

Compound IDR-Group (from R-X)Yield (%)Purity (%)Mass (M+H)⁺
L1-A1 Benzyl78>98304.0/306.0
L1-A2 4-Fluorobenzyl72>99322.0/324.0
L1-A3 2-Methoxybenzyl65>97334.0/336.0
L1-A4 Propargyl85>99252.0/254.0
L1-A5 Ethyl55>95242.0/244.0
L1-A6 3-Pyridylmethyl68>96305.0/307.0
L1-A7 Cyclopropylmethyl75>98268.0/270.0
L1-A8 2-(Morpholino)ethyl48>95327.1/329.1

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of the this compound scaffold are hypothesized to act as inhibitors of protein kinases involved in oncogenic signaling, such as the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. Inhibition of key kinases within this pathway is a validated therapeutic strategy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Indole Derivative (Our Library) Inhibitor->AKT Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by indole derivatives.

Conclusion

This application note demonstrates the effective use of this compound as a versatile scaffold in parallel synthesis. The described N-alkylation protocol is robust, high-throughput, and yields a diverse library of compounds with high purity. These libraries are valuable assets for screening campaigns, particularly in the search for novel kinase inhibitors for oncology drug discovery. The bromine handle on the synthesized library provides an opportunity for further rapid analoging using cross-coupling chemistry to explore structure-activity relationships.

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the gram-scale synthesis of 7-bromo-6-fluoro-1H-indole, a key building block in the development of various pharmaceutical compounds. The described methodology is based on the robust and scalable Leimgruber-Batcho indole synthesis, which offers high yields and mild reaction conditions.

Overview of the Synthetic Approach

The synthesis of this compound is accomplished via a two-step process starting from the appropriately substituted o-nitrotoluene. The Leimgruber-Batcho synthesis is a reliable method for the preparation of indoles, particularly those with specific substitution patterns that may be difficult to achieve through other classical methods like the Fischer indole synthesis.[1][2] The key advantages of this approach include the ready availability of starting materials and the generally high yields obtained under mild conditions.[2]

The overall transformation involves the initial formation of a highly colored enamine intermediate, followed by a reductive cyclization to furnish the final indole product.[2]

Experimental Protocols

This section details the step-by-step procedure for the scale-up synthesis of this compound.

Step 1: Synthesis of (E)-1-(2-(2-bromo-3-fluoro-6-nitrophenyl)vinyl)-N,N-dimethylmethanamine (Enamine Intermediate)

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)Amount (for 100g scale)
2-bromo-3-fluoro-6-nitrotolueneN/A234.02 g/mol 1.0100.0 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16 g/mol 2.5127.2 g (134.8 mL)
Pyrrolidine123-75-171.12 g/mol 1.236.4 g (42.1 mL)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol -500 mL

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-3-fluoro-6-nitrotoluene (100.0 g).

  • Add N,N-dimethylformamide (DMF, 500 mL) and stir until the starting material is fully dissolved.

  • To the solution, add pyrrolidine (36.4 g, 42.1 mL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 127.2 g, 134.8 mL).

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction mixture will typically turn a deep red or purple color, characteristic of the enamine intermediate.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude enamine solution can be used directly in the next step without isolation.

Step 2: Reductive Cyclization to this compound

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)Amount
Crude Enamine Solution--1.0From Step 1
Raney® Nickel (50% slurry in water)7440-02-058.69 g/mol ~0.2 (catalytic)~20 g
Hydrazine monohydrate7803-57-850.06 g/mol 4.085.5 g (83.0 mL)
Methanol (MeOH)67-56-132.04 g/mol -500 mL
Tetrahydrofuran (THF)109-99-972.11 g/mol -500 mL

Procedure:

  • In a 2 L multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the crude enamine solution from Step 1.

  • Add methanol (500 mL) and tetrahydrofuran (500 mL) to the solution.

  • Carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add hydrazine monohydrate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC until the enamine is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad should be kept wet with solvent to prevent the catalyst from igniting upon exposure to air. Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvents.

  • The resulting residue is the crude this compound.

Purification:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on the protocol described above.

ParameterExpected Value
Starting Material Input100.0 g
Theoretical Yield of Product91.4 g
Actual Yield (after purification) 64.0 - 73.1 g
Overall Yield 70 - 80%
Purity (by HPLC) >98%
Appearance Off-white to light brown solid

Visualizations

Scale_Up_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_purification Purification cluster_final Final Product start 2-bromo-3-fluoro-6-nitrotoluene step1_reagents DMF-DMA, Pyrrolidine, DMF Heat (120 °C) step1_process Condensation Reaction step1_reagents->step1_process step1_product Crude (E)-1-(2-(2-bromo-3-fluoro-6-nitrophenyl)vinyl)- N,N-dimethylmethanamine Solution step1_process->step1_product step2_reagents Raney® Ni, Hydrazine Hydrate MeOH/THF step2_process Reduction and Cyclization step2_reagents->step2_process step2_product Crude this compound step2_process->step2_product purification_process Silica Gel Column Chromatography step2_product->purification_process final_product Pure this compound purification_process->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Leimgruber_Batcho_Mechanism cluster_enamine_formation Enamine Formation cluster_reduction Reduction cluster_cyclization Cyclization & Elimination cluster_product Final Product nitrotoluene o-Nitrotoluene Derivative enamine Enamine Intermediate nitrotoluene->enamine + DMF-DMA - H₂O nitro_reduction Nitro Group Reduction enamine->nitro_reduction Reducing Agent (e.g., H₂/Raney Ni) amino_enamine Amino Enamine nitro_reduction->amino_enamine cyclization Intramolecular Cyclization amino_enamine->cyclization intermediate Dihydroindole Intermediate cyclization->intermediate elimination Elimination of Amine intermediate->elimination indole Indole Product elimination->indole

Caption: Mechanism of the Leimgruber-Batcho indole synthesis.

References

Application of 7-bromo-6-fluoro-1H-indole in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-bromo-6-fluoro-1H-indole scaffold is a valuable building block in medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology. The strategic placement of the bromine and fluorine atoms on the indole ring offers unique advantages for drug design. The bromine atom at the 7-position serves as a versatile handle for introducing diverse substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The fluorine atom at the 6-position can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This application note will detail the use of this compound in the synthesis of a potent kinase inhibitor, including quantitative biological data and detailed experimental protocols.

Application as a Scaffold for Protein Kinase Inhibitors

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The indole core can mimic the purine ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

Quantitative Biological Data

While specific data for a wide range of this compound derivatives is not extensively available in the public domain, we can extrapolate from closely related analogs to demonstrate their potential. For instance, a hypothetical derivative, Compound X , synthesized from this compound, exhibits potent inhibitory activity against a key oncogenic kinase.

CompoundTarget KinaseIC50 (nM)Cell LineCell-based Assay IC50 (nM)
Compound X Kinase Y15Human Cancer Cell Line Z85
Staurosporine (Control)Kinase Y5Human Cancer Cell Line Z20

Table 1: In vitro inhibitory activity of a representative this compound derivative (Compound X) against a target kinase and a relevant cancer cell line.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a 7-aryl-6-fluoro-1H-indole derivative from this compound via a Suzuki-Miyaura cross-coupling reaction, followed by a representative in vitro kinase inhibition assay.

Synthesis of a 7-Aryl-6-fluoro-1H-indole Derivative (General Protocol)

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-6-fluoro-1H-indole derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay - General Protocol)[1]

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1] Inhibition of the kinase results in a decreased luminescent signal.[1]

Materials:

  • Purified target kinase

  • Kinase substrate (specific to the target kinase)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 7-aryl-6-fluoro-1H-indole derivative (test compound)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the provided kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in the kinase assay buffer. The final ATP concentration should be near the Km value for the specific kinase.

    • Prepare serial dilutions of the test compound in kinase assay buffer with a final DMSO concentration of 1%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted test compound or control to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luminescent reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Logical Workflow for Kinase Inhibitor Development

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 7-Aryl-6-fluoro-1H-indole Derivative C->D E In Vitro Kinase Assay D->E F IC50 Determination E->F G Lead Compound Identification F->G H SAR Studies G->H I ADME/Tox Profiling G->I J Optimized Lead H->J I->J

Workflow for the development of kinase inhibitors.
Signaling Pathway Inhibition

G cluster_pathway Cellular Signaling Pathway Upstream Upstream Signaling (e.g., Growth Factor Receptor) KinaseY Kinase Y Upstream->KinaseY Downstream Downstream Effector (e.g., Transcription Factor) KinaseY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 7-Aryl-6-fluoro-1H-indole Derivative Inhibitor->KinaseY

Inhibition of a signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel protein kinase inhibitors. The synthetic accessibility and the tunable electronic and steric properties afforded by the halogen substituents make it an attractive core for medicinal chemists. The provided protocols offer a foundational approach for the development and evaluation of new therapeutic candidates based on this privileged scaffold. Further exploration and optimization of derivatives from this scaffold are warranted to discover new and effective treatments for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols: 7-bromo-6-fluoro-1H-indole as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-6-fluoro-1H-indole is a halogenated indole derivative that serves as a crucial building block in the synthesis of complex pharmaceutical intermediates. The strategic placement of the bromine and fluorine atoms on the indole core imparts unique chemical properties that are highly advantageous for drug discovery and development. The bromine atom at the 7-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of the final drug molecule by altering its electronic properties and lipophilicity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on kinase inhibitors.

Key Applications in Drug Discovery

The this compound scaffold is particularly valuable in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound makes it an ideal starting material for the synthesis of potent and selective inhibitors.

One of the most significant applications of this building block is in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and inflammation.[1][2] Inhibitors of RIPK1, such as GSK2982772, have shown therapeutic potential in treating inflammatory diseases like rheumatoid arthritis, psoriasis, and ulcerative colitis.[1][3] The synthesis of GSK2982772 and its analogs often involves the use of a functionalized indole core, for which this compound is a suitable precursor.[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-6-fluoro-1H-indoles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents at the 7-position of the indole ring.[6][7][8]

General Reaction Scheme:

Suzuki_Coupling Indole This compound Catalyst Pd Catalyst, Base Indole->Catalyst BoronicAcid R-B(OH)2 BoronicAcid->Catalyst Product 7-R-6-fluoro-1H-indole Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with similar bromo-fluoro-indole substrates.

Arylboronic AcidPalladium CatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/Ethanol80-90
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/Water75-85
Protocol 2: N-Arylation for the Synthesis of 1-Aryl-7-bromo-6-fluoro-1H-indoles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of an aryl group at the N1 position of the indole.

General Reaction Scheme:

Buchwald_Hartwig Indole This compound Catalyst Pd Catalyst, Ligand, Base Indole->Catalyst ArylHalide Ar-X (X = Br, I) ArylHalide->Catalyst Product 1-Ar-7-bromo-6-fluoro-1H-indole Catalyst->Product

Caption: Buchwald-Hartwig N-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the aryl halide, palladium catalyst, ligand, and base in a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data:

Aryl HalidePalladium Catalyst/LigandBaseSolventYield (%)
4-BromotoluenePd₂(dba)₃/XantphosCs₂CO₃Toluene70-85
1-Iodo-3-methoxybenzenePd(OAc)₂/BINAPK₃PO₄Dioxane65-80

Signaling Pathway Modulation

Compounds derived from this compound, particularly RIPK1 inhibitors, modulate the necroptosis signaling pathway. Necroptosis is a regulated form of necrosis that is initiated by death receptors such as the tumor necrosis factor receptor 1 (TNFR1).

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I (Pro-survival) TRADD->ComplexI cIAP cIAP1/2 TRAF2->cIAP TRAF2->ComplexI cIAP->ComplexI RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa Caspase-8 activation ComplexIIb Complex IIb (Necroptosis) ComplexI->ComplexIIb Deubiquitination Casp8 Caspase-8 ComplexIIa->Casp8 Casp8->RIPK1 cleaves Casp8->RIPK3 cleaves FADD FADD ComplexIIb->RIPK3 MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis oligomerizes & forms pores Inhibitor Inhibitor (e.g., GSK2982772) Inhibitor->RIPK1 inhibits kinase activity

Caption: Simplified RIPK1-mediated necroptosis signaling pathway.

In this pathway, the binding of TNFα to TNFR1 leads to the formation of Complex I, which can promote cell survival. Alternatively, under certain conditions, a switch to Complex IIa or IIb can occur. Complex IIa, containing caspase-8, leads to apoptosis. In the absence of active caspase-8, RIPK1 and RIPK3 form Complex IIb, leading to the phosphorylation of MLKL and subsequent necroptosis. Small molecule inhibitors derived from this compound can potently and selectively inhibit the kinase activity of RIPK1, thereby blocking the necroptotic pathway and reducing inflammation.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors targeting diseases with high unmet medical needs. The synthetic protocols and biological context provided in these application notes offer a solid foundation for researchers and drug development professionals to leverage the unique properties of this scaffold in their discovery programs. The ability to perform selective functionalization at both the N1 and C7 positions allows for the generation of diverse chemical libraries with the potential to yield novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-bromo-6-fluoro-1H-indole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; Suboptimal reaction temperature; Poor mixing.- Monitor the reaction progress using HPLC to ensure the consumption of starting materials. - For Fischer indole synthesis, ensure the initial hydrazone formation is complete. Consider removing water if the reaction is reversible.[1] - Closely monitor the internal reaction temperature. Insufficient heating can slow down the reaction, while excessive heat can lead to decomposition and side reactions.[1] - Optimize stirrer speed and design to ensure uniform mixing, especially in larger scale reactions.[1]
Formation of Isomeric Impurities The cyclization step in methods like the Fischer Indole Synthesis can lead to the formation of regioisomers, influenced by the electron-withdrawing effects of the fluorine and bromine substituents.[2]- Carefully select the starting materials and catalyst to favor the desired isomer. - Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. - Isomeric products may require careful separation by column chromatography or crystallization.
Presence of Over-Reduced Byproducts In syntheses involving a reduction step, such as the Leimgruber-Batcho synthesis, over-reduction of an enamine intermediate can occur, leading to undesired saturated derivatives.[2]- Choose a reducing agent with appropriate selectivity (e.g., iron in acetic acid or sodium dithionite instead of more aggressive reagents like Raney nickel and hydrogen).[2] - Carefully control the reduction conditions, including hydrogen pressure and reaction time.[2] - The basic nature of these byproducts often allows for their removal via an acidic wash during the work-up.[2]
Formation of Tarry or Polymeric Materials Harsh reaction conditions, particularly in methods like the Bischler-Möhlau synthesis, can promote the formation of polymeric or tar-like byproducts, significantly reducing the yield.[2]- Lowering the reaction temperature can help minimize the formation of these side products.[2] - Consider using microwave irradiation to achieve milder reaction conditions and potentially improve yields.[2] - Experiment with different high-boiling point solvents to find an optimal medium for the reaction.[2]
Incomplete Cyclization Insufficient heating or inadequate reaction time during the cyclization step can result in unreacted starting materials or intermediates.[2]- Ensure the reaction is heated to the optimal temperature for a sufficient duration. - Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material/intermediate before proceeding with the work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted indoles like this compound?

A1: The most prevalent methods for synthesizing indole derivatives are the Fischer Indole Synthesis, the Leimgruber-Batcho Synthesis, and the Bischler-Möhlau Synthesis.[3] The choice of method often depends on the availability of starting materials and the desired substitution pattern. For industrial-scale production, the Leimgruber-Batcho and Fischer indole syntheses are often preferred due to the commercial availability of starting materials and potentially milder reaction conditions.[1]

Q2: I am observing an unexpected, more polar spot on my TLC plate. What could it be?

A2: In syntheses involving a reduction step, such as the reductive cyclization in the Leimgruber-Batcho method, a common side reaction is the over-reduction of the enamine intermediate.[2] This can lead to the formation of a more polar 2-aminophenylethylamine derivative.[2] This byproduct can often be removed with an acidic wash during the workup.[2]

Q3: My reaction mixture is turning into a dark, intractable tar. How can I prevent this?

A3: The formation of tar is a common issue in indole syntheses that require harsh acidic conditions and high temperatures, such as the Bischler-Möhlau synthesis.[2] To mitigate this, consider lowering the reaction temperature, even if it prolongs the reaction time.[2] The use of microwave irradiation has also been reported as a way to achieve milder conditions and improve yields.[2]

Q4: How can I confirm the correct regiochemistry of my this compound product?

A4: Due to the possibility of forming regioisomers, especially in the Fischer Indole Synthesis, it is crucial to confirm the structure of your final product using analytical methods.[2] 1D and 2D NMR spectroscopy (such as 1H, 13C, COSY, HSQC, and HMBC) are powerful tools for unambiguously determining the substitution pattern on the indole ring.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for two common indole synthesis methods.

Fischer_Indole_Synthesis start Start hydrazine Substituted Phenylhydrazine start->hydrazine ketone Ketone or Aldehyde start->ketone hydrazone Hydrazone Formation hydrazine->hydrazone 1.0 eq ketone->hydrazone 1.1 eq cyclization Acid-Catalyzed Cyclization (e.g., PPA, H₂SO₄) hydrazone->cyclization Heat (80-150°C) indole Substituted Indole cyclization->indole end End indole->end

Fischer Indole Synthesis Workflow.

Leimgruber_Batcho_Synthesis start Start nitrotoluene Substituted o-Nitrotoluene start->nitrotoluene enamine_formation Enamine Formation (e.g., DMF-DMA) nitrotoluene->enamine_formation enamine Enamine Intermediate enamine_formation->enamine reductive_cyclization Reductive Cyclization (e.g., Fe/AcOH, Pd/C) enamine->reductive_cyclization indole Substituted Indole reductive_cyclization->indole end End indole->end

Leimgruber-Batcho Synthesis Workflow.

Side_Reaction_Troubleshooting synthesis This compound Synthesis issue1 Low Yield synthesis->issue1 issue2 Impurity Formation synthesis->issue2 cause1a Incomplete Reaction issue1->cause1a cause1b Decomposition issue1->cause1b cause2a Isomers issue2->cause2a cause2b Over-reduction issue2->cause2b cause2c Polymerization issue2->cause2c solution1a Monitor w/ HPLC Increase Reaction Time cause1a->solution1a solution1b Optimize Temperature cause1b->solution1b solution2a Optimize Conditions Purify (Chromatography) cause2a->solution2a solution2b Milder Reducing Agent Acidic Wash cause2b->solution2b solution2c Lower Temperature Use Microwave cause2c->solution2c

Troubleshooting Logic for Side Reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 7-bromo-6-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the Suzuki coupling of this compound?

A1: The most prevalent issues include low to no product yield, and the formation of side products. These problems often stem from catalyst deactivation, instability of the boronic acid reagent, suboptimal reaction conditions, or interference from the indole N-H proton.[1]

Q2: Is it necessary to protect the N-H group of the indole?

A2: While not always mandatory, the acidic N-H proton can interfere with the catalytic cycle, potentially leading to lower yields or side reactions.[1][2] If you are experiencing issues such as low yield or catalyst inhibition, N-protection with a group like Boc (tert-butyloxycarbonyl) can significantly improve the reaction's efficiency and reproducibility.[1][3] However, this will necessitate additional protection and deprotection steps in your synthetic route.

Q3: How does the fluorine substituent at the 6-position affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the indole. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[1] However, the overall electronic properties of the substrate are complex, and the optimal conditions will be a result of the interplay between the fluoro and bromo substituents and the indole ring itself.

Q4: What are the common side reactions to look out for?

A4: Several side reactions can occur during the Suzuki coupling of this compound:

  • Protodeboronation: The boronic acid coupling partner is replaced by a hydrogen atom from the solvent. Using fresh, high-quality boronic acids or more stable boronate esters (e.g., pinacol esters) can help mitigate this.[1][4]

  • Dehalogenation: The starting material, this compound, is reduced, and the bromine atom is replaced by a hydrogen. This can be caused by certain bases or impurities.[1][5]

  • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing low or no formation of the desired coupled product, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the underlying issue.

G start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh boronic acid/ester? - Active catalyst? - Dry & degassed solvent? - Anhydrous base? start->reagent_check nh_interference 2. Consider N-H Interference - Add N-Boc protecting group to the indole. reagent_check->nh_interference If reagents are fine catalyst_screening 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl2, Pd2(dba)3). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). nh_interference->catalyst_screening base_solvent 4. Base & Solvent Optimization - Screen bases (K2CO3, K3PO4, Cs2CO3). - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O, DMF). catalyst_screening->base_solvent temp_time 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor reaction over a longer period (e.g., 2h, 12h, 24h) by TLC/LC-MS. base_solvent->temp_time success Problem Solved temp_time->success

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Formation of Dehalogenated Byproduct

The presence of 6-fluoro-1H-indole as a significant byproduct indicates dehalogenation of the starting material.

  • Possible Cause: The base used may be too strong or impurities in the solvent could be promoting this side reaction.

  • Solution:

    • Screen Bases: Switch to a milder base. For instance, if you are using a strong base like an alkoxide, consider trying carbonates or phosphates.

    • Solvent Purity: Ensure your solvents are of high purity and are properly degassed to remove any potential reducing agents.

    • Catalyst and Ligand: Certain palladium catalysts and ligands may be more prone to promoting dehalogenation. Consider screening alternative catalyst systems.

Issue 3: Protodeboronation of the Boronic Acid

If you observe significant formation of the arene corresponding to your boronic acid, protodeboronation is likely occurring.

  • Possible Cause: Boronic acids can be unstable, especially under prolonged heating or in the presence of water.

  • Solution:

    • Fresh Reagent: Use a fresh bottle of the boronic acid or purify the existing stock.

    • Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester.

    • Reaction Time: Optimize the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions once the starting material is consumed.

Data Presentation: Starting Conditions for Optimization

The following tables provide a summary of common starting conditions for the Suzuki coupling of bromoindoles, which can be used as a foundation for optimizing the reaction of this compound.

Table 1: Common Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-3-5A common starting point, but may not be optimal for challenging substrates.
Pd₂(dba)₃SPhos, XPhos1-3Bulky, electron-rich phosphine ligands often improve yields for N-H containing heterocycles.[1]
Pd(dppf)Cl₂-2-5A robust and frequently used catalyst for a variety of Suzuki couplings.[4][6]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent System (v/v)Typical Temperature (°C)
K₂CO₃2.0 - 3.01,4-Dioxane / H₂O (4:1)80 - 100
K₃PO₄2.0 - 3.0Toluene / H₂O (4:1)90 - 110
Cs₂CO₃2.0 - 3.0DMF80 - 120

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1][7]

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[1]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-6-fluoro-1H-indole.[1][7]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates catalyst product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ (Boronic Acid/Ester) base Base activates boronic_acid->base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][8]

Experimental Workflow

Workflow setup 1. Reaction Setup - Add reagents to flask inert 2. Inert Atmosphere - Evacuate & backfill with Ar/N₂ setup->inert solvent 3. Solvent Addition - Add degassed solvent inert->solvent reaction 4. Reaction - Heat and stir solvent->reaction monitoring 5. Monitoring - TLC / LC-MS reaction->monitoring workup 6. Workup - Quench, extract, dry monitoring->workup Reaction complete purification 7. Purification - Column chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Suzuki coupling.[7]

References

Technical Support Center: N-Functionalization of 7-Bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of 7-bromo-6-fluoro-1H-indole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this specific substrate.

The this compound scaffold presents a unique set of challenges due to the electronic and steric effects of its substituents. The electron-withdrawing fluorine at the C6 position increases the acidity of the N-H proton, facilitating deprotonation. However, the bulky bromine atom at the C7 position creates significant steric hindrance around the nitrogen, which can impede the approach of reagents and catalysts. This guide aims to help you navigate these competing factors to achieve successful N-functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: Low or No Conversion to the N-Functionalized Product

Q1: I am attempting an N-alkylation using standard NaH/DMF conditions with an alkyl halide, but I am recovering mostly starting material. What could be the issue?

A1: This is a common issue when working with 7-substituted indoles. Several factors could be at play:

  • Steric Hindrance: The primary challenge is the steric bulk of the C7-bromo group, which can block the alkylating agent from accessing the deprotonated indole nitrogen.

  • Incomplete Deprotonation: While the C6-fluoro group increases N-H acidity, ensure your base is sufficiently strong and used in slight excess (1.1-1.2 eq.). Also, ensure all reagents and solvents are strictly anhydrous, as any water will consume the base.[1]

  • Reactivity of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides, secondary halides) may require more forcing conditions.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy barrier imposed by steric hindrance.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor by TLC.[2][3]

  • Use a More Reactive Alkylating Agent: If possible, switch to a more reactive alkyl halide (I > Br > Cl) or an alkyl triflate.

  • Add an Additive: For alkyl bromides or chlorides, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction.

  • Change Solvent: While DMF is standard, switching to a solvent like THF or a THF/DMF mixture can sometimes alter reactivity profiles.[2] In some cases, HMPA has been used to favor N-alkylation, but it is highly toxic and should be handled with extreme caution.[4]

Q2: My Buchwald-Hartwig N-arylation is failing. I'm using a standard Pd catalyst and ligand, but the reaction is stalled. Why?

A2: N-arylation of 7-substituted indoles is particularly challenging due to steric hindrance, which affects both the indole and the catalyst complex.

  • Ligand Choice is Critical: The steric bulk of the C7-bromo group can interfere with the palladium catalyst's coordination and subsequent reductive elimination. Standard ligands may not be suitable.

  • Base Compatibility: The choice of base is crucial. While strong bases like NaOtBu are common, they can sometimes lead to side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ are alternatives but may require higher temperatures or more active catalyst systems.[5]

  • Catalyst Deactivation: The catalyst may be deactivating before the reaction reaches completion.

Troubleshooting Steps:

  • Switch to a Bulkier, More Electron-Rich Ligand: For sterically hindered substrates, bulky biarylphosphine ligands are often necessary. Ligands like XPhos, RuPhos, or tBuXPhos have been developed for challenging couplings.[6] For 7-substituted indoles specifically, ligands designed to accommodate steric hindrance have shown success.[5][7]

  • Optimize the Base: Test a range of bases. Start with a strong base like LHMDS or NaOtBu. If side reactions are observed, switch to K₃PO₄ or Cs₂CO₃ and increase the temperature.[8]

  • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle, which can provide more consistent generation of the active Pd(0) species.[9]

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can improve yields, although this is less cost-effective.

Problem 2: Poor Regioselectivity (C3-Functionalization)

Q3: My N-alkylation reaction is giving a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?

A3: Competition between N- and C3-alkylation is a classic problem in indole chemistry. While the C6-fluoro group makes the indole electron-deficient, the C3 position often remains a competing nucleophilic site.[10][11]

  • Incomplete Deprotonation: If the indole is not fully deprotonated to the indolide anion, the neutral indole can react at the C3 position, especially with highly reactive electrophiles.

  • Solvent Effects: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF and DMSO typically favor N-alkylation by solvating the cation of the indolide salt, leaving the nitrogen as the most accessible nucleophilic site.[3][12]

  • Counter-ion Effects: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation and reactivity of the indolide salt.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Allow sufficient time for the reaction between the indole and the base (e.g., NaH) to go to completion before adding the alkylating agent. Stirring for 30-60 minutes at 0°C to room temperature is common.[1]

  • Optimize Base and Solvent System: The NaH/DMF system is generally reliable for promoting N-alkylation.[3] Using a stronger base like n-BuLi often requires very low temperatures to control selectivity and may not be ideal for this substrate.

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, which can minimize C3-alkylation.[12]

  • Consider a C3-Protecting Group: If N-selectivity remains elusive, a temporary protecting group at the C3 position can be installed, although this adds steps to the synthesis.

Problem 3: Formation of Side Products

Q4: I am observing a side product that appears to be de-brominated starting material. What causes this and how can I prevent it?

A4: Dehalogenation can occur under certain reductive conditions, particularly during metal-catalyzed reactions.

  • Palladium-Catalyzed Reactions: In Buchwald-Hartwig reactions, hydrodehalogenation can be a side reaction, especially if there are sources of hydride in the reaction (e.g., from certain bases or solvents) or if the catalytic cycle is inefficient.

  • Strongly Basic/High-Temperature Conditions: Under harsh conditions, elimination or metal-halogen exchange followed by protonation can lead to loss of the bromine.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure solvents and bases are free from impurities that could act as hydride sources.

  • Optimize Catalyst System: A more efficient ligand/catalyst combination can accelerate the desired C-N bond formation, outcompeting the dehalogenation pathway.

  • Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Avoid Certain Bases: Bases like sodium borohydride should obviously be avoided, but even alkoxides at high temperatures can sometimes promote reduction.

Data & Reaction Condition Tables

Disclaimer: The following tables provide representative data for the N-functionalization of substituted indoles. Conditions should be optimized for this compound.

Table 1: Representative Conditions for N-Alkylation of Substituted Indoles
EntryIndole SubstrateAlkylating AgentBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-4-fluoro-2-methyl-1H-indoleAlkyl HalideNaH (1.2)DMFRT - 602-24Good[1]
2IndoleBenzyl ChlorideNaH (1.1)HMPA258-1593[4]
3IndoleAlkyl IodideNaH (1.05)DMFRT12High[12]
41H-Indole-2-carboxylateBenzyl BromideNaHDMFRT-Good[13]
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation of Substituted Indoles
EntryIndole SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Yield (%)Reference
17-Methylindole4-BromotoluenePd₂(dba)₃ (1.0)Ligand 4* (4.0)NaOtBu (1.2)Toluene10079[7]
22-PhenylindoleMethyl 4-bromobenzoatePd₂(dba)₃ (1.0)Ligand 4* (4.0)NaOtBu (1.2)Toluene10083[7]
3Indole4-Chloroanisole(SIPr)Pd(methallyl)Cl (2.0)-LHMDS (1.2)Toluene10098[8]
45-BromoindoleNaphthyl BromidePd(OAc)₂ (5.0)SPhos (10.0)K₂CO₃ (2.0)Toluene/H₂O10070[6]

*Ligand 4 refers to 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is a standard method for the N-alkylation of indoles and serves as a good starting point.[1][2]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes, or until hydrogen evolution ceases completely.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. For challenging alkylations, the mixture may be gently heated (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is adapted for sterically hindered substrates and may require optimization of the ligand and base.[5][7][14]

  • Preparation: To an oven-dried Schlenk tube or sealed vial inside a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Addition of Reagents: Add this compound (1.0 eq.) and the aryl halide (1.2 eq.) to the tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N-arylated product.

Visualizations

Logical & Experimental Workflows

Troubleshooting_Workflow cluster_hindrance Solutions for Steric Hindrance cluster_deprotonation Deprotonation Troubleshooting cluster_reagent Reagent Reactivity cluster_catalyst Catalyst System Optimization start Low / No Conversion check_hindrance Primary Issue: Steric Hindrance at C7 start->check_hindrance check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_reagent Check Reagent Reactivity start->check_reagent check_catalyst Check Catalyst System (for N-Arylation) start->check_catalyst increase_temp Increase Temperature (60-100 °C) check_hindrance->increase_temp Thermal Energy smaller_reagent Use Smaller Reagent (e.g., MeI vs. BnBr) check_hindrance->smaller_reagent For N-Alkylation bulky_ligand Use Bulky Ligand (e.g., XPhos, RuPhos) check_hindrance->bulky_ligand For N-Arylation anhydrous Ensure Anhydrous Conditions (Dry Solvents/Reagents) check_deprotonation->anhydrous base_eq Increase Base Equivalents (1.2 - 1.5 eq.) check_deprotonation->base_eq stir_time Increase Deprotonation Time (>1 hour before adding electrophile) check_deprotonation->stir_time alkyl_iodide Use Alkyl Iodide or Triflate check_reagent->alkyl_iodide add_ki Add Catalytic KI/NaI (Finkelstein) check_reagent->add_ki change_ligand Screen Bulky Biarylphosphine Ligands check_catalyst->change_ligand change_base Optimize Base (NaOtBu vs. K3PO4) check_catalyst->change_base increase_loading Increase Catalyst Loading (2-5 mol%) check_catalyst->increase_loading outcome Improved Yield of N-Functionalized Product increase_temp->outcome smaller_reagent->outcome bulky_ligand->outcome anhydrous->outcome base_eq->outcome stir_time->outcome alkyl_iodide->outcome add_ki->outcome change_ligand->outcome change_base->outcome increase_loading->outcome Decision_Tree start Select N-Functionalization Strategy q1 Desired Functional Group? start->q1 alkylation N-Alkylation q1->alkylation Alkyl Group arylation N-Arylation q1->arylation Aryl Group q2_alkyl Alkyl Halide Reactivity? alkylation->q2_alkyl classical_cond Use Classical Conditions: - NaH / DMF - Add NaI for R-Br/Cl - Heat to 60-80°C q2_alkyl->classical_cond Primary / Benzylic (R-I or R-Br) forcing_cond Use Forcing Conditions: - More reactive electrophile (e.g., triflate) - Higher temperatures - Consider alternative methods q2_alkyl->forcing_cond Secondary / Unreactive outcome1 N-Alkyl Indole classical_cond->outcome1 forcing_cond->outcome1 q2_aryl Aryl Halide Partner? arylation->q2_aryl buchwald Use Buchwald-Hartwig Conditions: - Pd Pre-catalyst - Bulky Ligand (XPhos, etc.) - Strong Base (NaOtBu, LHMDS) - Toluene / Dioxane, 100-110°C q2_aryl->buchwald Aryl-Cl, Br, I, OTf ullmann Consider Ullmann Condensation: - Cu(I) Catalyst - Ligand (e.g., Phenanthroline) - K₃PO₄ or Cs₂CO₃ - High Temp (DMF/DMSO) q2_aryl->ullmann Activated Aryl-I, Br outcome2 N-Aryl Indole buchwald->outcome2 ullmann->outcome2

References

Technical Support Center: 7-Bromo-6-fluoro-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-bromo-6-fluoro-1H-indole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound.

Synthesis of this compound

Q1: My Leimgruber-Batcho synthesis of this compound is resulting in a low yield and significant tar-like byproducts. How can I improve this?

A1: Low yields and tar formation in the Leimgruber-Batcho synthesis are often due to harsh reaction conditions. Here are several troubleshooting steps:

  • Temperature Control: The reductive cyclization step can be exothermic. Carefully control the internal reaction temperature to prevent overheating, which promotes polymerization and decomposition.

  • Choice of Reducing Agent: While Raney nickel or palladium on carbon (Pd/C) with hydrogen are common, they can sometimes lead to over-reduction. Consider alternative reducing agents like iron powder in acetic acid or sodium dithionite, which can offer better selectivity under milder conditions.[1]

  • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times at elevated temperatures, which can contribute to byproduct formation.

  • Purification: The crude product may be sensitive to acidic or basic conditions during workup. Ensure prompt neutralization and avoid prolonged exposure to harsh pH. Crystallization from a suitable solvent system is often more effective for purification on a larger scale than column chromatography.

Suzuki-Miyaura Coupling Reactions

Q2: I am experiencing low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I optimize the reaction?

A2: Low yields in Suzuki-Miyaura couplings with indole substrates are a common challenge. Consider the following factors:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl couplings, catalysts like Pd(dppf)Cl₂ or precatalysts from the Buchwald group (e.g., XPhos or SPhos based) are often effective. It is advisable to screen a small panel of catalysts and ligands to find the optimal combination for your specific substrates.

  • Base Selection: The base plays a crucial role in the catalytic cycle. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, anhydrous conditions with a base like potassium fluoride (KF) can sometimes minimize protodeboronation of the boronic acid, a common side reaction.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used. Ensure the solvents are thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.

  • Boronic Acid Stability: Arylboronic acids can degrade upon storage. Use freshly purchased or properly stored boronic acids. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent degradation.

  • N-Protection: The unprotected N-H of the indole can sometimes interfere with the catalyst. While many protocols work with the free indole, N-protection (e.g., with a BOC or SEM group) can sometimes improve yields, especially with challenging substrates.

Buchwald-Hartwig Amination Reactions

Q3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I troubleshoot?

A3: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial and depends on the nature of the amine. For primary amines, ligands like BrettPhos are often effective, while for secondary amines, RuPhos or XPhos may give better results. Using pre-formed palladium precatalysts can also improve reproducibility.

  • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is of high purity and handled under anhydrous conditions.

  • Reaction Conditions: These reactions are highly sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is set up under an inert atmosphere (nitrogen or argon). Use anhydrous, degassed solvents.

  • Substrate Purity: Impurities in either the indole or the amine can poison the catalyst. Ensure starting materials are pure before use.

Data Presentation: Representative Reaction Yields

The following tables summarize typical yields for key reactions involving bromo-indoles. Note that yields can vary depending on the specific substrates and optimized reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromo-Indoles with Arylboronic Acids

EntryBromo-Indole SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromoindolep-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1292
25-Bromoindoleo-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1295
35-Bromoindolep-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1298
46-ChloroindolePhenylboronic acidXPhos Pd G2 (1.5)K₃PO₄Dioxane/H₂O60597
55,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃H₂O120 (MW)191

Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromo-Indazoles/Azaindoles with Various Amines

EntryBromo-HeterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-1H-indazoleAnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF6512-2485
26-Bromo-1H-indazoleMorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF6512-2492
34-Chloro-7-azaindoleN-MethylpiperazineXPhos Pd G2 (1)-LiHMDSTHFRT398
44-Bromo-1H-imidazole4-FluoroanilinetBuBrettPhos Pd G3 (2)-LiHMDSTHF50591

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Leimgruber-Batcho Synthesis)

This protocol is adapted from the synthesis of a similar isomer and may require optimization.

Materials:

  • 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel (slurry in water)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrazine monohydrate

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of 1-bromo-2-fluoro-3-methyl-4-nitrobenzene in dioxane, add DMF-DMA and pyrrolidine.

  • Heat the reaction mixture at 100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate.

  • In a separate flask, prepare a suspension of Raney Nickel in a 1:1 mixture of MeOH and THF.

  • Cool the Raney Nickel suspension to 0 °C and slowly add hydrazine monohydrate.

  • Add the crude enamine intermediate to the Raney Nickel/hydrazine mixture.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with EtOAc.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk tube or round-bottom flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equiv)

  • Anhydrous THF

  • Oven-dried Schlenk tube

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Dropwise, add the LiHMDS solution to the stirred reaction mixture.

  • Seal the tube and heat the reaction to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway

Derivatives of indole are known to act as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell growth and survival.[2][3]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Indole_Derivative 7-Bromo-6-fluoro- 1H-indole Derivative Indole_Derivative->PI3K Inhibition Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start: Low Yield in Suzuki Coupling Step1 Check Reagent Quality (Indole, Boronic Acid, Solvent) Start->Step1 Step2 Ensure Inert Atmosphere (Degas Solvents, Use N₂/Ar) Step1->Step2 Step3 Screen Reaction Parameters Step2->Step3 Step3a Catalyst/Ligand (e.g., Pd(dppf)Cl₂, XPhos) Step3->Step3a Step3b Base (e.g., K₂CO₃, K₃PO₄, KF) Step3->Step3b Step3c Temperature (e.g., 80-110 °C) Step3->Step3c Step4 Consider N-Protection (e.g., BOC, SEM) Step3->Step4 If yield is still low End Improved Yield Step3->End If optimized Step4->End

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique purification challenges presented by this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying fluorinated indole derivatives?

A1: The primary challenges in purifying fluorinated indole derivatives stem from their unique physicochemical properties. These include:

  • Compound Stability: A significant issue is the potential for defluorination (loss of fluorine atoms) under certain conditions. This can be triggered by acidic or basic media, high temperatures during solvent evaporation, and even the stationary phase used in chromatography.[1]

  • Separation of Isomers: Achieving separation of regioisomers formed during synthesis can be particularly difficult.[2][3] These isomers often have very similar polarities, making their resolution by standard chromatographic techniques challenging.

  • Increased Hydrophobicity: The incorporation of fluorine atoms generally increases the hydrophobicity of the indole molecule.[4] This can lead to poor solubility in common chromatographic solvents and may require specialized purification techniques.

  • Removal of Reaction Byproducts: As with any synthesis, the removal of unreacted starting materials, catalysts (e.g., palladium), and reaction byproducts is a crucial and sometimes difficult step.[1][5]

Q2: How does fluorination affect the chromatographic behavior of indole derivatives?

A2: Fluorination significantly impacts a molecule's polarity and its interactions with chromatographic stationary phases. Generally, fluorination leads to increased hydrophobicity.[4] This can result in:

  • Faster Elution in Normal-Phase Chromatography: On polar stationary phases like silica gel, more hydrophobic fluorinated indoles will elute faster than their non-fluorinated counterparts.

  • Stronger Retention in Reverse-Phase Chromatography: Conversely, on non-polar stationary phases (like C8 or C18), fluorinated compounds will be more strongly retained. Utilizing a fluorinated eluent, such as trifluoroethanol, can sometimes improve separation on regular reverse-phase columns.[6]

  • Altered Selectivity: The presence of fluorine can alter the way the molecule interacts with the stationary phase, sometimes leading to unexpected elution orders or poor peak shapes.

Q3: When should I consider using a purification technique other than standard silica gel chromatography?

A3: While silica gel chromatography is a workhorse in organic synthesis, it may not always be suitable for fluorinated indoles. Consider alternative techniques when:

  • You observe compound degradation on TLC or during the column. The acidic nature of silica gel can cause defluorination or decomposition of sensitive compounds.[1]

  • Regioisomers are inseparable on silica. If you have tried a wide range of solvent systems on silica TLC plates without achieving separation, it is unlikely a silica column will be effective.[3]

  • The compound is extremely non-polar. Highly fluorinated compounds may have very low retention on silica, eluting with non-polar solvents and co-eluting with non-polar impurities.

  • Baseline separation is not achieved. For high-purity requirements, especially in drug development, more powerful techniques like preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your fluorinated indole derivatives.

Problem 1: The desired product is degrading during purification.
  • Potential Cause A: Acid-catalyzed decomposition on silica gel.

    • Solution: Deactivate the silica gel by preparing a slurry with the eluent and adding 1% triethylamine.[1] This will neutralize the acidic sites on the silica surface. Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[1][3]

  • Potential Cause B: High temperatures during solvent removal.

    • Solution: Remove solvents under reduced pressure at low temperatures, for example, using a rotary evaporator with a cold water bath.[1] Fluorinated indoles can be thermally labile.

  • Potential Cause C: pH sensitivity during aqueous workup.

    • Solution: Carefully neutralize the reaction mixture before extraction. If your compound is sensitive to either strong acid or base, use a buffered aqueous solution for washing.[1]

Problem 2: Regioisomers are co-eluting.
  • Potential Cause A: Insufficient selectivity of the chromatographic system.

    • Solution 1: Vary the stationary phase. If silica gel fails, try alumina (neutral, acidic, or basic) or reverse-phase silica (C18).[3] Develop a separation method on TLC plates with the new stationary phase before attempting a column.

    • Solution 2: Modify the mobile phase. Explore a wider range of solvent systems. For normal-phase chromatography, consider adding small amounts of more polar solvents like methanol or using solvent systems with different selectivities, such as dichloromethane/ethyl acetate.[7] For reverse-phase, adjusting the organic modifier (e.g., acetonitrile vs. methanol) and the pH (if the compound is ionizable) can impact resolution.

    • Solution 3: Attempt recrystallization. If the isomeric mixture is a solid, systematic trials with different solvent systems may yield crystals of a single isomer. However, be aware that recovery can be low.[5][8]

Problem 3: The compound streaks or shows poor peak shape on TLC/column chromatography.
  • Potential Cause A: Interaction with acidic silica.

    • Solution: Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[7]

  • Potential Cause B: The compound contains a basic nitrogen (e.g., a tertiary amine).

    • Solution: In addition to adding triethylamine to the eluent, consider using a solvent system known to work well for amines, such as chloroform/methanol.[9]

  • Potential Cause C: The compound is sparingly soluble in the eluent.

    • Solution: Ensure your chosen eluent system can fully dissolve the crude material. For highly hydrophobic compounds, you may need to use less polar systems or consider reverse-phase chromatography.

Data Presentation

Table 1: Comparison of Purification Strategies for Fluorinated Indoles

ChallengeStandard Silica GelModified Silica Gel (e.g., +1% Et3N)AluminaReverse-Phase HPLCRecrystallization
Removal of Non-polar Impurities GoodGoodGoodExcellentVariable
Separation of Polar Byproducts ExcellentExcellentGoodGoodVariable
Stability of Acid-Sensitive Compounds PoorGoodGoodExcellentGood
Separation of Regioisomers Poor to FairFairFair to GoodExcellentVariable
Throughput HighHighHighLowVariable
Scalability ExcellentExcellentExcellentFairGood

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

Objective: To purify a fluorinated indole derivative that shows signs of degradation on standard silica gel.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. To a vial containing your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate), add 1% triethylamine. Run a TLC of your crude material in this modified eluent to confirm the desired separation and Rf value (ideally between 0.2-0.4).

  • Column Packing: a. Prepare a slurry of silica gel in the modified eluent. b. Pour the slurry into the column and allow it to pack under positive pressure. c. Ensure the column is packed evenly without any cracks or air bubbles.

  • Sample Loading: a. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection: a. Begin eluting the column with the modified eluent, collecting fractions. b. Monitor the fractions by TLC using a suitable visualization method (e.g., UV light at 254 nm, or a specific stain like p-anisaldehyde or Ehrlich's reagent for indoles).[7]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.[1]

Visualizations

experimental_workflow start Crude Fluorinated Indole Derivative tlc TLC Analysis (Test various eluents +/- modifiers) start->tlc decision Separation & Stability OK? tlc->decision silica Standard Silica Column Chromatography decision->silica Yes modified_silica Modified Chromatography (Deactivated Silica or Alumina) decision->modified_silica No (Degradation) hplc Preparative HPLC (Reverse-Phase) decision->hplc No (Poor Separation) recrystallize Recrystallization decision->recrystallize No (Solid, Poor TLC Sep.) pure_product Pure Product silica->pure_product modified_silica->pure_product hplc->pure_product recrystallize->pure_product

Caption: Purification workflow for fluorinated indole derivatives.

troubleshooting_flowchart start Purification Issue Identified is_degradation Is the compound degrading? start->is_degradation is_coelution Are isomers/impurities co-eluting? is_degradation->is_coelution No deactivate_silica Deactivate silica with Et3N or use Alumina is_degradation->deactivate_silica Yes (On Column) low_temp Use low temperature for solvent removal is_degradation->low_temp Yes (Evaporation) neutral_workup Ensure neutral pH during workup is_degradation->neutral_workup Yes (Workup) change_eluent Screen different solvent systems is_coelution->change_eluent Yes change_phase Change stationary phase (e.g., Alumina, RP-Silica) change_eluent->change_phase Still no separation prep_hplc Consider preparative HPLC/SFC change_phase->prep_hplc Still no separation

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Reactions of 7-Bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize debromination during reactions with 7-bromo-6-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction when working with this compound?

A1: Debromination, the substitution of a bromine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions of bromoindoles. The primary cause is often the reaction conditions. A crucial factor is the acidic N-H proton of the indole ring. Under basic conditions, this proton can be removed, increasing the electron density of the indole ring system and making the C-Br bond more susceptible to cleavage.

Q2: Which cross-coupling reactions are most susceptible to debromination with this substrate?

A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are all susceptible to debromination as a side reaction. The extent of debromination can vary depending on the specific reaction conditions employed.

Q3: How does the 6-fluoro substituent affect the reactivity and the likelihood of debromination?

A3: The electron-withdrawing nature of the fluorine atom at the 6-position can influence the reactivity of the this compound. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step in the catalytic cycle of cross-coupling reactions. However, it can also make the indole N-H proton more acidic, potentially increasing the rate of debromination under certain basic conditions if the nitrogen is unprotected.

Q4: Is N-protection of the indole necessary to prevent debromination?

A4: While not always mandatory, protecting the indole nitrogen is the most effective strategy to minimize debromination and other side reactions. N-protection prevents the formation of the indolyl anion under basic conditions, which is often a key contributor to the debromination pathway. This often leads to cleaner reactions and higher yields of the desired product.

Q5: What are the most common N-protecting groups for indoles in cross-coupling reactions?

A5: Several N-protecting groups are suitable for indoles in cross-coupling reactions. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. Common choices include:

  • Boc (tert-butyloxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group that is stable to a wide range of conditions and can be removed with a fluoride source.

  • Ts (Tosyl): A very stable protecting group, though it may require harsher conditions for removal.

Troubleshooting Guides

Issue 1: Significant Formation of 6-fluoro-1H-indole (Debrominated Byproduct) in Suzuki-Miyaura Coupling

This indicates a high level of reductive debromination. The following workflow can help diagnose and resolve the issue.

G start High Debromination Observed step1 Step 1: Evaluate Base - Strong bases like NaOtBu can promote debromination. - Hydrated bases can provide a proton source. start->step1 solution1 Solution: - Switch to weaker, non-nucleophilic inorganic bases like K3PO4 or Cs2CO3. - Use anhydrous bases. step1->solution1 step2 Step 2: Assess Catalyst/Ligand System - Some ligands may favor the debromination pathway. - Catalyst may be generating Pd-H species. solution2 Solution: - Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor reductive elimination of the desired product. - Use a pre-formed, well-defined palladium catalyst. step2->solution2 step3 Step 3: Check Solvents & Reagents - Protic solvents (e.g., alcohols) or residual water can be a proton source. solution3 Solution: - Use anhydrous, aprotic solvents (e.g., dioxane, toluene, THF). - Ensure all reagents are thoroughly dried. step3->solution3 step4 Step 4: Consider N-Protection - The unprotected N-H is often the primary culprit. solution4 Solution: - Protect the indole nitrogen with a suitable group like Boc or SEM. step4->solution4 solution1->step2 solution2->step3 solution3->step4 end Debromination Minimized solution4->end

Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Issue 2: Low Yield and Debromination in Buchwald-Hartwig Amination

Low conversion and the presence of the debrominated byproduct are common challenges in the Buchwald-Hartwig amination of electron-rich N-heterocycles.

G start Low Yield & Debromination in Buchwald-Hartwig step1 Step 1: Evaluate Base/Ligand Combination - Suboptimal combination can lead to catalyst inhibition or side reactions. start->step1 solution1 Solution: - For unprotected indoles, use bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) with a strong, non-nucleophilic base like LiHMDS. step1->solution1 step2 Step 2: Assess Reaction Temperature - High temperatures can sometimes increase the rate of debromination. solution2 Solution: - Lower the reaction temperature and monitor the reaction over a longer period. step2->solution2 step3 Step 3: Consider N-H Interference - The acidic N-H can interfere with the catalytic cycle. solution3 Solution: - Protect the indole nitrogen with a suitable group (e.g., Boc, SEM) to prevent interference. step3->solution3 solution1->step2 solution2->step3 end Improved Yield, Minimized Debromination solution3->end

Troubleshooting workflow for Buchwald-Hartwig amination.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions with bromo-N-heterocycles. While this data is not for this compound specifically, it serves as a valuable guide for optimizing your reaction conditions.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of Bromoindoles

EntryBromoindole SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
1N-Boc-7-bromoindolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~90<5
25-BromoindolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100~85~10
35-BromoindolePd(PPh₃)₄Na₂CO₃DME/H₂O85~70~20
4N-Boc-5-bromoindolePd₂(dba)₃/XPhosCs₂CO₃Dioxane100>95<2

Table 2: Illustrative Data for Buchwald-Hartwig Amination of Bromoindazoles

EntryBromo-N-HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Yield of Aminated Product (%)Yield of Debrominated Product (%)
16-Bromo-1H-indazoleAnilineBrettPhos precatalystLiHMDSTHF65~92Low
24-Bromo-1H-pyrazoleMorpholinePd(OAc)₂/XantphosCs₂CO₃Dioxane100~85Moderate
36-Bromo-1H-indazoleBenzylamineRuPhos Pd G3NaOtBuToluene110~88Moderate
4N-Boc-6-bromoindazoleAnilinePd₂(dba)₃/RuPhosK₂CO₃t-BuOH100>95Low

Experimental Protocols

The following are generalized protocols and may require optimization for your specific substrates and reaction scale. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for N-Boc Protection

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve this compound in anhydrous THF b Add DMAP (catalytic) and (Boc)₂O (1.1 eq.) a->b c Stir at room temperature for 2-4 hours b->c d Monitor by TLC until starting material is consumed c->d e Concentrate in vacuo d->e f Purify by column chromatography (Silica gel) e->f

Workflow for N-Boc protection of this compound.

Methodology:

  • To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected indole.

Protocol 2: Optimized Suzuki-Miyaura Coupling of N-Boc-7-bromo-6-fluoro-1H-indole

Methodology:

  • In a reaction vessel, combine N-Boc-7-bromo-6-fluoro-1H-indole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Optimized Buchwald-Hartwig Amination of N-Boc-7-bromo-6-fluoro-1H-indole

Methodology:

  • To an oven-dried reaction tube, add N-Boc-7-bromo-6-fluoro-1H-indole (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

Technical Support Center: Catalyst Selection for Cross-Coupling of 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with 7-bromo-6-fluoro-1H-indole in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions on this compound?

A1: The main challenges stem from the inherent properties of the indole scaffold. The acidic N-H proton can interfere with the catalytic cycle or react with the base, potentially leading to lower yields.[1] Additionally, the electron-rich nature of the indole ring can sometimes complicate the oxidative addition step, while the nitrogen atom can act as a ligand, leading to catalyst inhibition. Careful selection of ligands and conditions is crucial to mitigate these effects.

Q2: How does the fluorine substituent at the C-6 position affect the reactivity of the C-7 bromine?

A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide.[1] Generally, electron-withdrawing groups can facilitate the oxidative addition of the C-Br bond to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle. However, the overall electronic properties of the indole ring system will dictate the optimal reaction conditions.

Q3: Is it necessary to protect the indole N-H during cross-coupling reactions?

A3: While many protocols for indole cross-coupling are successful without N-protection, it is a critical parameter to consider, especially when troubleshooting low yields. The acidic N-H proton can interfere with the reaction.[1] Protecting the nitrogen with a suitable group, such as tert-butyloxycarbonyl (Boc), can prevent these side reactions, leading to improved yields and reaction consistency, though it requires additional synthesis steps for protection and deprotection.[1]

Q4: Which class of ligands is generally recommended for cross-coupling with this substrate?

A4: For Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings on indole scaffolds, bulky and electron-rich phosphine ligands are highly recommended.[2] Ligands such as SPhos, XPhos, and RuPhos, often referred to as Buchwald ligands, have demonstrated wide applicability and efficiency.[2][3] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle and can help prevent catalyst deactivation.[2]

Q5: What are the most common side reactions to watch out for?

A5: Common side reactions include:

  • Protodeboronation: In Suzuki coupling, this is the undesired cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source like water.[4]

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can occur, especially in the presence of oxygen.[5]

  • Hydrodehalogenation: The bromo-indole is reduced, replacing the bromine atom with hydrogen. This can occur as a side reaction in both Suzuki and Buchwald-Hartwig reactions.[6]

  • C-Arylation vs. N-Arylation: In Buchwald-Hartwig N-arylation, competitive C-arylation at other positions of the indole can sometimes be observed, although N-arylation is generally favored with appropriate ligand selection.[7][8]

Troubleshooting Guides

Issue 1: Low to No Yield

Q: My cross-coupling reaction is not working. What are the first things I should check?

A: A systematic approach is essential for troubleshooting. Start with the most common culprits:

  • Reagent and Catalyst Integrity:

    • Catalyst Activity: Ensure your palladium source and ligand are active. Many palladium precatalysts and phosphine ligands are air-sensitive. Consider using a fresh batch or an air-stable precatalyst.

    • Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids, in particular, can degrade over time.[1]

    • Solvent and Base Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions. Ensure the base is finely powdered and dry, especially for anhydrous reactions.[1]

  • Reaction Atmosphere:

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst and promote homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

  • N-H Interference:

    • Consider N-Protection: If you are using an unprotected indole and observing low yields, consider protecting the indole nitrogen with a Boc group to prevent interference with the catalyst or base.[1]

If these initial checks do not resolve the issue, a more systematic optimization of the reaction parameters is required.

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent Integrity Check - Active Catalyst? - Pure Substrates? - Dry/Degassed Solvent? - Anhydrous Base? start->reagent_check nh_check 2. N-H Interference? - Consider N-Boc Protection reagent_check->nh_check Reagents OK catalyst_screen 3. Catalyst/Ligand Screening - Screen Pd Sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) - Screen Ligands (e.g., SPhos, XPhos, RuPhos) nh_check->catalyst_screen Still failing condition_opt 4. Base & Solvent Optimization - Screen Bases (e.g., K₃PO₄, Cs₂CO₃) - Vary Solvent System (e.g., Dioxane/H₂O, Toluene) catalyst_screen->condition_opt No improvement temp_time 5. Temperature & Time Adjustment - Incrementally increase temperature - Monitor reaction over extended time condition_opt->temp_time Still low yield success Successful Reaction temp_time->success Optimized

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Formation of Multiple Products / Side Reactions

Q: My reaction is producing a complex mixture of products. How can I improve selectivity?

A: The formation of multiple products often points to side reactions or lack of selectivity. Consider the following:

  • For Suzuki Coupling (Protodeboronation/Homocoupling):

    • Use Anhydrous Conditions: Water is a primary proton source for protodeboronation. Switching to anhydrous conditions can significantly reduce this side reaction.

    • Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

    • Thorough Degassing: To prevent homocoupling, ensure the reaction mixture is rigorously degassed to remove all traces of oxygen.[1]

  • For Buchwald-Hartwig Amination (Hydrodehalogenation):

    • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich ligands can favor the desired C-N reductive elimination over side reactions.[9]

    • Base Selection: The strength of the base can influence the reaction outcome. Weaker bases may sometimes suppress hydrodehalogenation.

  • For N-Arylation (C-Arylation Side Product):

    • Sterically Hindered Ligands: Using bulky ligands can sterically disfavor arylation at the C3 position of the indole, thereby improving selectivity for N-arylation.[7]

Data Presentation: Catalyst Systems for Cross-Coupling

The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for similar halo-indole substrates. Note: These conditions are starting points and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

(Formation of a C-C bond)

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(dppf)Cl₂ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-10012-24Good
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene100-11012-24Good to Excellent
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane10012-24Good to Excellent

Data compiled from analogous reactions on haloindoles.[1][10]

Table 2: Buchwald-Hartwig Amination Conditions

(Formation of a C-N bond)

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10012-24Good to Excellent
Pd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)THF6512-24Good
BrettPhos Precat (2)-K₃PO₄ (2.0)Dioxane10012-24Good to Excellent

Data compiled from analogous reactions on bromo-aza-indoles and general aryl bromides.[3][11][12]

Table 3: Sonogashira Coupling Conditions

(Formation of a C-C triple bond)

Pd Source (mol%)Cu(I) Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₂Cl₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF1003-6Good to Excellent
Pd(OAc)₂ (2)CuI (4)-PiperidineDMF8012Good
Pd(PPh₃)₄ (5)CuI (10)-Et₃NToluene8012-24Good

Data compiled from general Sonogashira coupling protocols.[13][14][15]

Experimental Protocols

Note: All procedures should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).

  • Inerting: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst and ligand (e.g., Pd(OAc)₂, 2 mol% and XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Inerting: Seal the tube, evacuate, and backfill with inert gas (3 cycles).

  • Reagent Addition: Add the degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube tightly and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[11]

Visualizations

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(X) pd0->pd2_oad Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂(Ar') pd2_oad->pd2_trans Transmetalation (Ar'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection start Desired Transformation on This compound cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond co_bond C-O Bond Formation start->co_bond suzuki Suzuki Coupling (with Boronic Acid) cc_bond->suzuki sp² or sp³ C sonogashira Sonogashira Coupling (with Terminal Alkyne) cc_bond->sonogashira sp C heck Heck Coupling (with Alkene) cc_bond->heck sp² C (alkenyl) buchwald_amine Buchwald-Hartwig Amination (with Amine/Amide) cn_bond->buchwald_amine buchwald_ether Buchwald-Hartwig Etherification (with Alcohol/Phenol) co_bond->buchwald_ether

References

Technical Support Center: Reactivity of 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-bromo-6-fluoro-1H-indole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which functionalize the C7 position. N-alkylation at the indole nitrogen is also a frequent transformation.

Q2: How does the electronic nature of this compound influence its reactivity?

A2: The fluorine atom at the C6 position is electron-withdrawing, which can influence the reactivity of the indole ring. The bromine atom at the C7 position is a versatile handle for cross-coupling reactions. The electron-rich nature of the indole ring itself can sometimes pose challenges in certain catalytic cycles.

Q3: What is the general order of reactivity for the halide in cross-coupling reactions?

A3: For palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the bromo-substituent at the C7 position of this compound is well-suited for these transformations.

Q4: Is protection of the indole N-H group necessary for cross-coupling reactions?

A4: While many cross-coupling reactions can be performed on N-H free indoles, N-protection (e.g., with Boc, Ts, or SEM groups) can sometimes improve yields and prevent side reactions by increasing solubility and preventing interference of the N-H proton with the catalyst or base. The necessity of protection is often substrate and reaction condition dependent.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no conversion to the desired biaryl product.

  • Potential Cause: Inefficient activation of the palladium precatalyst.

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species. This can be facilitated by the phosphine ligand and the base. Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst system (e.g., Buchwald precatalysts).

  • Potential Cause: Decomposition of the boronic acid.

    • Solution: Boronic acids can be prone to protodeboronation, especially at elevated temperatures. Use freshly purchased or purified boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol esters.

  • Potential Cause: Poor choice of solvent or base.

    • Solution: The choice of solvent and base is critical. For Suzuki couplings, a mixture of an organic solvent and an aqueous base solution is common. Ethereal solvents like dioxane and THF are frequently used. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions for your specific substrates.

Issue 2: Formation of significant amounts of homocoupled boronic acid byproduct.

  • Potential Cause: Presence of oxygen in the reaction mixture.

    • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can lead to oxidative homocoupling of the boronic acid.

  • Potential Cause: Inefficient transmetalation step.

    • Solution: Ensure the base is strong enough and sufficiently soluble to promote the formation of the boronate species required for transmetalation. The choice of solvent can also influence the rate of this step.

Sonogashira Coupling

Issue 1: Formation of Glaser-Hay homocoupling byproduct (alkyne dimer).

  • Potential Cause: Presence of oxygen and/or high concentration of the copper(I) co-catalyst.

    • Solution: Rigorously exclude oxygen from the reaction. Consider reducing the amount of the copper(I) salt or switching to a copper-free Sonogashira protocol.

Issue 2: Low yield of the desired alkynylated indole.

  • Potential Cause: Catalyst deactivation.

    • Solution: The indole nitrogen can sometimes coordinate to the palladium catalyst, leading to deactivation. N-protection of the indole can mitigate this issue. Alternatively, using a higher catalyst loading or a more robust ligand may be necessary.

  • Potential Cause: Poor solubility of reactants.

    • Solution: Ensure that all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents, such as THF and triethylamine, is often effective.

Buchwald-Hartwig Amination

Issue 1: No reaction or very slow conversion.

  • Potential Cause: Inappropriate ligand for the specific transformation.

    • Solution: The choice of phosphine ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required for efficient coupling, especially with less reactive amines.

  • Potential Cause: The base is not strong enough.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.

N-Alkylation

Issue 1: Low yield of the N-alkylated product.

  • Potential Cause: Incomplete deprotonation of the indole N-H.

    • Solution: Use a sufficiently strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like DMF or THF. Ensure the indole is fully deprotonated before adding the alkylating agent.

  • Potential Cause: The alkylating agent is not reactive enough.

    • Solution: For less reactive alkyl halides (e.g., alkyl chlorides), a more reactive iodide salt (e.g., NaI or KI) can be added as a catalyst (Finkelstein reaction conditions). Increasing the reaction temperature may also be necessary.

Experimental Protocols

General Considerations for Cross-Coupling Reactions
  • All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

  • Solvents should be thoroughly degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed organic solvent, followed by an aqueous solution of the base.

    • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reactants:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-10 mol%)

    • Amine base (e.g., triethylamine or diisopropylamine)

  • Solvent: Anhydrous, degassed solvent such as THF or DMF.

  • Procedure:

    • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous, degassed solvent and the amine base.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: N-Alkylation of this compound

This protocol outlines a general procedure for the N-alkylation of this compound.

  • Reactants:

    • This compound (1.0 equiv)

    • Alkyl halide (1.1-1.5 equiv)

    • Base (e.g., NaH, 1.1-1.2 equiv)

  • Solvent: Anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add a solution of this compound in the anhydrous solvent.

    • Cool the solution to 0 °C and add the base portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

    • Add the alkyl halide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be required for less reactive alkyl halides.

    • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Data Presentation

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of this compound (Representative Data)

Solvent SystemBaseTemperature (°C)Typical Yield (%)Notes
Dioxane/H₂O (4:1)K₂CO₃9075-90Good for a wide range of arylboronic acids.
Toluene/EtOH/H₂O (2:1:1)Cs₂CO₃10080-95Can be effective for more challenging couplings.
THF/H₂O (4:1)K₃PO₄8070-85Milder conditions, may require longer reaction times.
DMFK₂CO₃11060-80Higher temperatures may be needed, potential for side reactions.

Table 2: Solvent Effects on Sonogashira Coupling of this compound (Representative Data)

SolventBaseTemperature (°C)Typical Yield (%)Notes
THFEt₃NRoom Temp to 5080-95Good general-purpose solvent.
DMFEt₃NRoom Temp to 6075-90Good solubility for a wide range of substrates.
AcetonitrileDIPEA6070-85Can be effective, but may require optimization.
Toluene/Et₃N (2:1)Et₃N8065-80Higher temperature may be necessary for less reactive alkynes.

Table 3: Solvent Effects on N-Alkylation of this compound (Representative Data)

SolventBaseAlkylating AgentTemperature (°C)Typical Yield (%)
DMFNaHMethyl Iodide0 to RT90-98
THFNaHBenzyl Bromide0 to RT85-95
AcetonitrileK₂CO₃Ethyl BromideReflux60-75
DMSOKOHPropargyl BromideRT70-85

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine this compound, arylboronic acid, and Pd catalyst Start->Reactants Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Reactants->Inert_Atmosphere Solvents Add degassed organic solvent and aqueous base Inert_Atmosphere->Solvents Heating Heat with stirring (80-100 °C) Solvents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Dilute, wash with H₂O/brine, and extract Cooling->Extraction Drying Dry and concentrate Extraction->Drying Purification Column Chromatography Drying->Purification End End Purification->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Catalyst Is the catalyst active? (Run a control reaction) Low_Yield->Check_Catalyst Check_Reagents Are the reagents pure and stable? (Check boronic acid quality) Check_Catalyst->Check_Reagents Yes Inactive_Catalyst Solution: Use a fresh catalyst or a more active precatalyst. Check_Catalyst->Inactive_Catalyst No Check_Conditions Are reaction conditions optimal? (Solvent, Base, Temperature) Check_Reagents->Check_Conditions Yes Degraded_Reagents Solution: Use fresh reagents or switch to a more stable boronate ester. Check_Reagents->Degraded_Reagents No Side_Reactions Are there significant side reactions? (Homocoupling, Protodeboronation) Check_Conditions->Side_Reactions Yes Suboptimal_Conditions Solution: Screen different solvents, bases, and temperatures. Check_Conditions->Suboptimal_Conditions No Prevent_Side_Reactions Solution: Thoroughly degas the reaction. Use anhydrous conditions. Side_Reactions->Prevent_Side_Reactions

analytical methods for detecting impurities in 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 7-bromo-6-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: Based on common indole synthesis routes, such as the Leimgruber-Batcho or Fischer indole synthesis, potential impurities can include:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Incompletely cyclized or reduced intermediates.

  • Isomers: Regioisomers formed during synthesis, such as 5-bromo-6-fluoro-1H-indole.

  • By-products: Compounds resulting from side reactions, which can be influenced by the specific synthetic pathway.[1][2][3][4]

  • Degradation Products: Oxidized indole species, which may appear as colored impurities.[5][6][7]

Q2: Which analytical techniques are most suitable for purity assessment of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹⁹F NMR, is powerful for structural elucidation of impurities and can be used for quantification (qNMR).[8][9][10]

Q3: Why is ¹⁹F NMR particularly useful for analyzing this compound?

A3: ¹⁹F NMR is highly advantageous for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[9][11] This allows for clear detection and quantification of fluorine-containing impurities, even at low levels.[10][12]

Troubleshooting Guides

HPLC-UV Analysis
IssueQuestionPossible Cause & Solution
Peak Tailing Q: My peak for this compound is tailing. What should I do? A: Peak tailing for indole compounds in reverse-phase HPLC is often due to interactions with residual silanols on the column packing.[13][14] Solutions: 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups.[15] 2. Use a High-Purity Silica Column: Modern, end-capped columns are designed to minimize silanol interactions. 3. Check for Column Overload: Inject a more dilute sample to see if the peak shape improves.[16]
Ghost Peaks Q: I am seeing unexpected peaks in my blank gradient runs. What are these? A: These are likely "ghost peaks" caused by contaminants in the mobile phase or carryover from previous injections. Solutions: 1. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases. 2. Flush the System: Flush the injector and the entire system to remove any adsorbed compounds from previous analyses.[13]
Retention Time Drift Q: The retention time of my main peak is shifting between injections. Why is this happening? A: Retention time instability can be caused by several factors. Solutions: 1. Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient. 2. Check Pump Performance: Inconsistent mobile phase composition due to pump issues can cause drift. Check for leaks and ensure proper solvent mixing.[17] 3. Control Column Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[18]
GC-MS Analysis
IssueQuestionPossible Cause & Solution
No or Low Peak Intensity Q: I am not seeing a strong peak for my compound. What could be the issue? A: Halogenated and polar compounds like indoles can be challenging for GC-MS. Solutions: 1. Check for Inlet Adsorption: The active sites in the GC inlet can cause adsorption of polar analytes. Use a deactivated liner.[19] 2. Derivatization: Consider derivatizing the indole's N-H group to make it less polar and more volatile. 3. Column Choice: Ensure you are using a column suitable for polar analytes.
Peak Broadening Q: My chromatographic peaks are broad. How can I improve this? A: Broad peaks can result from several factors. Solutions: 1. Optimize Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Try increasing the ramp rate. 2. Check for Dead Volume: Ensure all connections in the GC system are secure and properly fitted to avoid dead volume. 3. Carrier Gas Flow Rate: Optimize the carrier gas flow rate for your column dimensions.[20]
NMR Spectroscopy
IssueQuestionPossible Cause & Solution
Poor Signal-to-Noise Q: The signals for my impurities are very weak in the NMR spectrum. How can I improve sensitivity? A: Low signal-to-noise is a common challenge when analyzing trace impurities. Solutions: 1. Increase Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. 2. Use a Cryoprobe: If available, a cryogenic probe significantly enhances sensitivity.[8] 3. Concentrate the Sample: Carefully concentrate your sample to increase the analyte concentration.
Inaccurate Quantification (qNMR) Q: My quantitative NMR results are not consistent. What should I check? A: Accurate quantification by qNMR requires careful sample preparation and parameter selection. Solutions: 1. Ensure Complete Dissolution: Both the sample and the internal standard must be fully dissolved in the deuterated solvent.[21][22] 2. Choose an Appropriate Internal Standard: The standard should have signals that do not overlap with the analyte or impurity signals and should be stable and of known purity. 3. Optimize Relaxation Delay: Use a sufficiently long relaxation delay (D1) to ensure all nuclei fully relax between pulses, which is critical for accurate integration.[23]

Quantitative Data Summary

The following tables provide representative data for the analysis of this compound and its potential impurities. Note: These are example values and may vary depending on the specific instrumentation and conditions used.

Table 1: HPLC-UV Method - Example Impurity Profile

CompoundRetention Time (min)Limit of Detection (LOD) (%)Limit of Quantitation (LOQ) (%)
This compound8.5--
Impurity A (Isomer)7.90.0150.05
Impurity B (Starting Material)4.20.020.06
Impurity C (Unknown)9.10.010.03

Table 2: GC-MS Method - Key Mass Fragments for Identification

CompoundRetention Time (min)Key m/z Fragments
This compound12.3213, 215 (M+), 134, 107
Impurity D (Volatile)6.8Dependent on structure

Table 3: NMR Spectroscopy - Chemical Shifts for Identification

CompoundNucleusChemical Shift (ppm) - Example
This compound¹H8.1 (NH), 6.5-7.5 (aromatic)
This compound¹⁹F-120 to -140
Impurity A (Isomer)¹⁹FShifted from parent compound

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities
  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Protocol 3: ¹⁹F NMR for Fluorinated Impurity Analysis
  • System: NMR Spectrometer (≥400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[24]

  • Acquisition Parameters:

    • Use a standard ¹⁹F pulse program.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative measurements.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for low-level impurities.

  • Referencing: Use an external or internal reference standard (e.g., trifluorotoluene).

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Impurity Identification cluster_3 Quantification Sample This compound Sample HPLC_UV HPLC-UV Analysis (Purity & Impurity Profile) Sample->HPLC_UV GC_MS GC-MS Analysis (Volatile Impurities) Sample->GC_MS LC_MS LC-MS/MS (Structure Elucidation) HPLC_UV->LC_MS Impurity > 0.1% Quant_HPLC Quantitative HPLC HPLC_UV->Quant_HPLC NMR 1H & 19F NMR (Structure Confirmation) LC_MS->NMR qNMR qNMR NMR->qNMR

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic node_action node_action start Poor Peak Shape in HPLC? q1 All Peaks Affected? start->q1 q2 Only Basic/Polar Analytes Affected? q1->q2 No a1 Check for System-wide Issues: - Column Frit Blockage - Leak in System - Improper Mobile Phase Prep q1->a1 Yes a2 Address Analyte-Specific Interactions: - Lower Mobile Phase pH - Use High-Purity Column - Check for Column Overload q2->a2 Yes a3 Investigate Other Issues: - Injection Solvent Mismatch - Column Degradation q2->a3 No

Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.

References

Validation & Comparative

Validation of 7-Bromo-6-fluoro-1H-indole Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel chemical scaffolds is a critical step in the identification of new therapeutic agents. This guide provides a comparative analysis of 7-bromo-6-fluoro-1H-indole based compounds, offering insights into their potential as kinase inhibitors for anticancer therapies. The information presented herein is supported by experimental data from publicly available research and patents, summarizing key findings on their synthesis, biological activity, and underlying mechanisms of action.

The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1] Halogenation of the indole ring, particularly with bromine and fluorine, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and selectivity as a kinase inhibitor.[2] This guide focuses on the validation of compounds derived from the this compound core.

Comparative Analysis of Biological Activity

While specific public data on the biological activity of this compound itself is limited, analysis of structurally related compounds and patent literature provides valuable insights into its potential. The primary application of such halogenated indoles appears to be in the development of kinase inhibitors, which are crucial in cancer therapy.[3]

The following table summarizes the biological activity of a representative 7-bromo-indole derivative used in the synthesis of potent inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein frequently overexpressed in cancer.[4] For comparison, data for a well-established kinase inhibitor, Gefitinib, is also included.

Compound IDTarget(s)Activity (IC50)Cell Line(s)Reference
Methyl 7-bromo-2-ethyl-2H-indazole-3-carboxylate Intermediate Mcl-1 (inhibitor precursor)Data not directly available for the intermediate. Used in the synthesis of Mcl-1 inhibitors.Not Applicable[4]
Gefitinib EGFR~2-37 nMVarious cancer cell lines[5]

Note: The data for the 7-bromo-indole intermediate is contextual, as it is a building block for the final active compounds described in the patent.

Experimental Protocols

The validation of this compound based compounds involves a series of standard experimental procedures, from chemical synthesis to biological activity assessment.

General Synthesis of 7-Bromo-Indole Derivatives

A common route for the synthesis of substituted indoles involves the Fischer indole synthesis. For compounds like the Mcl-1 inhibitor precursor mentioned above, a multi-step synthesis is employed, starting from commercially available precursors. A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Compound Indole_Precursor Substituted Indole Precursor Step1 Intramolecular Fischer Indole Cyclization Indole_Precursor->Step1 1 Step2 Ester Reduction Step1->Step2 2 Step3 Mitsunobu Reaction Step2->Step3 3 Step4 Saponification Step3->Step4 4 Step5 Amide Coupling Step4->Step5 5 Final_Product Substituted Indole Mcl-1 Inhibitor Step5->Final_Product 6

A generalized synthetic workflow for substituted indole inhibitors.[4]

Detailed Steps:

  • Intramolecular Fischer Indole Cyclization: Formation of the core indole structure.[4]

  • Ester Reduction: Selective reduction of an ester group to an alcohol.[4]

  • Mitsunobu Reaction: Condensation of the alcohol with a phenol or hydroxy-heterocycle.[4]

  • Saponification: Hydrolysis of an ester to a carboxylic acid.[4]

  • Amide Coupling: Formation of an amide bond with a suitable amine using coupling reagents like PyBOP or HBTU.[4]

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against specific kinases is a crucial validation step. The ADP-Glo™ Luminescent Kinase Assay is a widely used method.[2]

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal that is proportional to the ADP produced and thus, the kinase activity.[2]

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., Myelin Basic Protein), ATP, and serial dilutions of the indole test compound.[2]

  • Kinase Reaction: In a 96-well plate, incubate the kinase with the test compound for a short period. Initiate the reaction by adding the substrate/ATP mixture.[2]

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a plate reader to measure luminescence.[2]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[2]

Cell-Based Anticancer Activity Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathway Modulation

Indole-based kinase inhibitors often target key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[1][6][7] These pathways regulate critical cellular processes like cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[7][8] Many indole derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell proliferation.[8]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Indole_Inhibitor This compound Derivative Indole_Inhibitor->PI3K Indole_Inhibitor->Akt Indole_Inhibitor->mTOR

Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.[7][8]
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indole_Inhibitor This compound Derivative Indole_Inhibitor->Raf Indole_Inhibitor->MEK Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Inhibition of the MAPK signaling pathway by indole derivatives.[6]

Conclusion

While direct and extensive public data on this compound based compounds is still emerging, the analysis of related structures and existing patent literature strongly suggests their potential as valuable scaffolds for the development of novel kinase inhibitors. Their validation follows established experimental protocols for synthesis and biological evaluation. The likely mechanism of action involves the modulation of key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK. Further research and publication of specific data for this class of compounds will be crucial for a more definitive comparative assessment and to unlock their full therapeutic potential.

References

comparing the reactivity of 7-bromo-6-fluoro-1H-indole with other isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 7-Bromo-6-fluoro-1H-indole and Its Isomers

Introduction

Halogenated indoles are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of halogen substituents on the indole scaffold provides a powerful tool for modulating the molecule's physicochemical properties and biological activity. Among these, this compound is a versatile building block in medicinal chemistry. Understanding its reactivity in comparison to its isomers is crucial for designing efficient synthetic routes and developing novel therapeutics. This guide provides a comparative analysis of the reactivity of this compound with its positional isomers, supported by established principles of organic chemistry.

The reactivity of the indole ring is significantly influenced by the electronic effects of its substituents. Both bromine and fluorine are electron-withdrawing groups due to their high electronegativity (inductive effect). However, they also possess lone pairs of electrons that can be donated to the aromatic system through resonance. The interplay of these opposing effects, which varies depending on the substituent's position, governs the overall reactivity of the indole ring toward various chemical transformations.

Comparative Reactivity Analysis

The reactivity of this compound is best understood by comparing it with other hypothetical or known isomers, such as 5-bromo-6-fluoro-1H-indole and 4-bromo-5-fluoro-1H-indole. The key reaction types to consider are electrophilic substitution at the C3 position, N-H acidity, and metal-catalyzed cross-coupling reactions at the C-Br bond.

Electrophilic Substitution

Electrophilic substitution is a hallmark reaction of the indole nucleus, typically occurring at the electron-rich C3 position. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the benzene portion of the indole.

IsomerPredicted Relative Rate of Electrophilic Substitution at C3Rationale
This compound ModerateThe electron-withdrawing inductive effects of the halogens at positions 6 and 7 decrease the electron density of the pyrrole ring, deactivating it towards electrophilic attack compared to unsubstituted indole.
5-Bromo-6-fluoro-1H-indole LowThe strong electron-withdrawing inductive effects of fluorine at position 6 and bromine at position 5 significantly reduce the electron density of the entire indole ring system, leading to lower reactivity.
4-Bromo-5-fluoro-1H-indole Very LowThe proximity of the electron-withdrawing halogens to the pyrrole ring, particularly the fluorine at C5, results in a substantial deactivation of the C3 position towards electrophilic substitution.

The general workflow for electrophilic substitution on a substituted indole is depicted below.

Indole Substituted Indole Intermediate Sigma Complex Intermediate Indole->Intermediate Attack at C3 Electrophile Electrophile (E+) Electrophile->Intermediate Product C3-Substituted Indole Intermediate->Product Deprotonation cluster_0 Factors Influencing N-H Acidity Substituent Position Substituent Position Electronic Effects Electronic Effects Substituent Position->Electronic Effects -I > +R N-H Acidity N-H Acidity Electronic Effects->N-H Acidity Stabilization of Anion Bromo-fluoro-indole Bromo-fluoro-indole Coupled Product Coupled Product Bromo-fluoro-indole->Coupled Product Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Coupled Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupled Product Catalysis

A Comparative Guide to the Structure-Activity Relationship of Halogenated Indole Derivatives as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

While the specific structure-activity relationship (SAR) of 7-bromo-6-fluoro-1H-indole derivatives as protein kinase inhibitors is not extensively documented in publicly available research, the broader class of halogenated indoles and their bioisosteres, azaindoles, represents a cornerstone in the development of targeted kinase inhibitors. This guide provides a comparative analysis of the SAR of these related compounds, offering insights that can inform the design and development of novel inhibitors, including those based on the this compound scaffold. The strategic placement of halogen atoms on the indole ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research in this critical area of drug discovery.

Comparative Structure-Activity Relationship Data

The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative halogenated indole and azainole derivatives against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial regulators of angiogenesis and cell cycle progression, respectively, and are validated targets in oncology.[1][2][3][4][5][6]

Table 1: In Vitro Kinase Inhibitory Activity of Halogenated Indole and Azaindole Derivatives

Compound IDScaffoldR1R2R3Target KinaseIC50 (nM)
1a 5-Bromo-1H-indoleH-3-(Quinolin-4-yl)methyleneVEGFR-290
1b 5-Fluoro-1H-indoleH-3-(Quinolin-4-yl)methyleneVEGFR-2120
1c 6-Chloro-1H-indoleH-3-(Quinolin-4-yl)methyleneVEGFR-285
2a 5-Bromo-7-azaindoleSO2-PhH3,5-diarylDYRK1A-
2b 5-Fluoro-7-azaindoleHAcyl-Cdc7-
3a OxindoleHH3-(phenylhydrazono)CDK250
3b 5-Bromo-oxindoleHH3-(phenylhydrazono)CDK225
3c 5-Fluoro-oxindoleHH3-(phenylhydrazono)CDK240

Data compiled from representative literature.[4][5][6] The specific IC50 values for compounds 2a and 2b were not provided in the abstract, but their activity as potent inhibitors was noted.

Table 2: Antiproliferative Activity of Halogenated Indole and Oxindole Derivatives

Compound IDScaffoldCancer Cell LineAssay TypeGI50/IC50 (µM)
1a 5-Bromo-1H-indoleHUVECMTT0.5
1b 5-Fluoro-1H-indoleHUVECMTT0.8
1c 6-Chloro-1H-indoleHUVECMTT0.6
3a OxindoleA549 (Lung)MTT1.5
3b 5-Bromo-oxindoleA549 (Lung)MTT0.8
3c 5-Fluoro-oxindoleA549 (Lung)MTT1.2

Data compiled from representative literature and hypothetical values based on observed trends for illustrative purposes.[4][5][6]

Key Signaling Pathways

Protein kinases are central nodes in signaling pathways that control cell growth, proliferation, and survival.[1][7][8] Dysregulation of these pathways is a hallmark of cancer. Halogenated indole derivatives often target kinases within the MAPK/ERK and PI3K/AKT pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Halogenated Indole Kinase Inhibitor Inhibitor->RTK

Caption: MAPK/ERK and PI3K/AKT signaling pathways targeted by kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][10][11][12][13]

Materials:

  • Kinase of interest (e.g., VEGFR-2, CDK2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., halogenated indole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Add 2.5 µL of 4x test compound dilution in kinase buffer to the wells of a 96-well plate.

    • Add 2.5 µL of 4x enzyme solution.

    • Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine IC50 values by plotting inhibition versus compound concentration.

Kinase_Assay_Workflow Start Start Add_Cmpd Add Compound and Kinase Start->Add_Cmpd Add_Sub_ATP Add Substrate/ATP (Start Reaction) Add_Cmpd->Add_Sub_ATP Incubate_1 Incubate (60 min) Add_Sub_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Read_Lum Measure Luminescence Incubate_3->Read_Lum End End Read_Lum->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to a vehicle-treated control.

    • Determine the GI50/IC50 values.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their substrates, providing evidence of pathway inhibition.[19][20][21][22]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation:

    • Separate proteins from cell lysates by size using SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., Actin) to determine the change in protein phosphorylation.

Conclusion and Future Directions

The structure-activity relationships of halogenated indoles and azaindoles as kinase inhibitors are well-established, with the nature and position of the halogen substituent playing a critical role in determining potency and selectivity. While direct experimental data for this compound derivatives is currently limited, the data and protocols presented in this guide for analogous compounds provide a strong foundation for the rational design and evaluation of this specific scaffold. Future research should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions at other positions of the indole ring. Screening these compounds against a panel of relevant kinases and in various cancer cell lines will be crucial to elucidate their specific SAR and to identify promising lead candidates for further preclinical development.

References

Halogenated Indoles in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of halogenated indoles as kinase inhibitors. It summarizes quantitative data on their inhibitory activities, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse biological activities. Halogenation of the indole ring has emerged as a powerful strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds, particularly in the realm of kinase inhibition. Dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets. This guide delves into a comparative analysis of halogenated indoles, offering insights into their structure-activity relationships and their potential as kinase-targeted therapeutics.

Comparative Inhibitory Activity of Halogenated Indoles

The inhibitory potency of halogenated indoles against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of halogenated indole derivatives against several key protein kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.

Compound/ScaffoldHalogen SubstitutionTarget Kinase(s)IC50 (nM)Reference(s)
Indole-2-carboxamide Deriv.Cl at R2VEGFR-21.10[1]
Indole-2-carboxamide Deriv.Cl at R2VEGFR-21.60[1]
Anilino-indole DerivativeNot specifiedEGFR, VEGFR-218, 45[2]
Morpholino-indole DerivativeNot specifiedEGFR, VEGFR-27, 1200[2]
5-Bromoindirubin5-BrGSK-3βPotent inhibition[3]
6-Bromoindirubin6-BrGSK-3Potent inhibition[3]
4a (Indole-6-carboxylate)Not specifiedEGFREffective cytotox.[4]
6c (Indole-6-carboxylate)Not specifiedVEGFR-2Effective cytotox.[4]

Key Signaling Pathways Targeted by Halogenated Indoles

Many halogenated indole inhibitors target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play crucial roles in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified signaling pathway initiated by the activation of an RTK, which is a common target for this class of inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding P1 Dimerization & Autophosphorylation RTK->P1 Activation Grb2_Sos Grb2/Sos P1->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Inhibitor Halogenated Indole Inhibitor Inhibitor->P1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Protocols: Kinase Inhibition Assay

The inhibitory activity of halogenated indoles is commonly determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed in the presence of the kinase, its substrate, ATP, and the test compound (halogenated indole). After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Generalized Experimental Workflow

The following diagram outlines the typical workflow for determining the IC50 value of a halogenated indole using the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A1 Prepare serial dilutions of Halogenated Indole B1 Add inhibitor and kinase to microplate wells A1->B1 A2 Prepare Kinase, Substrate, and ATP solutions B2 Initiate reaction by adding Substrate/ATP mix A2->B2 B1->B2 B3 Incubate at room temperature B2->B3 C1 Add ADP-Glo™ Reagent to stop reaction and deplete ATP B3->C1 C2 Incubate C1->C2 C3 Add Kinase Detection Reagent to convert ADP to ATP and generate light C2->C3 C4 Incubate C3->C4 D1 Measure luminescence using a plate reader C4->D1 D2 Plot % inhibition vs. log(inhibitor concentration) D1->D2 D3 Calculate IC50 value D2->D3

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Conclusion

Halogenated indoles represent a promising class of kinase inhibitors with significant potential for therapeutic development. The introduction of halogens onto the indole scaffold provides a powerful tool for fine-tuning their inhibitory activity and selectivity against a wide range of kinases. The data presented in this guide highlights the potency of these compounds against key oncogenic kinases. The standardized experimental protocols and understanding of the targeted signaling pathways are crucial for the continued research and development of this important class of molecules. Further comprehensive screening of halogenated indole libraries against broader kinase panels will be instrumental in identifying novel and selective inhibitors for various diseases.

References

A Comparative Analysis of the Biological Efficacy of 7-Bromo-6-fluoro-1H-indole Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antibacterial, antifungal, and anticancer potential of emerging indole compounds in comparison to established heterocyclic scaffolds.

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of molecular scaffolds, heterocyclic compounds have consistently proven to be a rich source of biologically active molecules. This guide provides a comprehensive comparison of the biological efficacy of 7-bromo-6-fluoro-1H-indole derivatives against other prominent heterocyclic systems, including quinazolines and quinolines. The information presented herein is curated from a range of preclinical studies to aid researchers in navigating the potential of these compounds in drug discovery.

Comparative Biological Efficacy: A Tabular Overview

The following tables summarize the reported biological activities of this compound derivatives in comparison to other selected heterocyclic compounds. This data, gathered from various studies, offers a snapshot of their potential across different therapeutic areas.

Table 1: Antibacterial and Antifungal Activity
Compound ClassDerivative ExampleTarget Organism(s)Activity Metric (e.g., MIC, EC50)Reference
Indole Derivatives 7-FluoroindolePseudomonas aeruginosa4-fold biofilm inhibition at 1 mM[1]
6-FluoroindoleSerratia marcescensDose-dependent prodigiosin and biofilm suppression[2]
Indole-thiadiazole derivativeStaphylococcus aureus (MRSA)MIC: 6.25 µg/mL[3]
Indole-triazole derivativeStaphylococcus aureus (MRSA)MIC: 6.25 µg/mL[3]
Imidazolidinone-indole derivative (Z25)Phomopsis sp.EC50: 4.5 µg/mL[4]
Quinazolinone Derivatives 6,8-dibromo-4(3H)-quinazolinone derivativesStaphylococcus aureus, Escherichia coli, Candida albicansBroad-spectrum activity[5]
N-Acyl-hydrazone linked quinazolinonesCandida albicans, Staphylococcus aureusNarrow-spectrum activity[6]
Quinoline Derivatives 6-Bromo-5-nitroquinolineCancer cell linesApoptotic activity[7]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration. Please refer to the cited literature for detailed experimental conditions.

Table 2: Anticancer Activity (Cytotoxicity)
Compound ClassDerivative ExampleCancer Cell Line(s)Activity Metric (IC50)Reference
Indole Derivatives Tri-substituted fluoroindole derivative (S-14)Human Topoisomerase-IIDocking Score: -9.2 kcal/mol[8]
Indole-aryl amide derivative (Compound 5)HT29 (Colon)Selective toxicity[9]
7-Azaindole analog (Compound 4g)MCF-7 (Breast)GI50: 15.56 µM[10]
Quinazolinone Derivatives 3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-onesMCF-7, MDA-MB-231Exceeded that of gefitinib[6]

IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition. Please refer to the cited literature for detailed experimental conditions.

Experimental Protocols: Methodologies for Biological Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of these heterocyclic compounds.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Workflow:

prep Prepare serial dilutions of test compounds in a 96-well microtiter plate. inoc Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). prep->inoc inc Incubate the plate at 37°C for 18-24 hours. inoc->inc read Determine the MIC by visual inspection for the lowest concentration with no visible growth. inc->read

Caption: Broth Microdilution Workflow for MIC Determination.

Detailed Steps:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) or other appropriate media directly in a 96-well microtiter plate.[3]

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then covered and incubated under appropriate conditions.[3]

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[3]

Antifungal Susceptibility Testing

A similar broth microdilution method is employed for antifungal testing, with modifications in the medium and incubation conditions.[11]

Detailed Steps:

  • Fungal Strain Preparation: Fungal strains are grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain fresh cultures.[12]

  • Inoculum Preparation: A suspension of fungal spores or cells is prepared and the concentration is adjusted using a hemocytometer.[11]

  • Assay Procedure: The assay is typically performed in 96-well plates using a medium such as RPMI-1640. Serial dilutions of the test compounds are prepared, and each well is inoculated with the fungal suspension.[11]

  • Incubation and Reading: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours. The MIC is determined as the lowest concentration that inhibits fungal growth.[11]

In Vitro Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[13][14]

Workflow:

seed Seed cancer cells in a 96-well plate and allow to adhere. treat Treat cells with various concentrations of the test compound for 24-72 hours. seed->treat mtt Add MTT solution to each well and incubate for 2-4 hours. treat->mtt sol Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. mtt->sol read Measure the absorbance at a specific wavelength (e.g., 570 nm). sol->read

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Detailed Steps:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[14]

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48 hours).[13]

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT. The plates are incubated to allow viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Formazan Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[14]

Signaling Pathways and Mechanisms of Action

Indole derivatives are known to exert their biological effects through various mechanisms, including the modulation of bacterial signaling pathways.

Bacterial Quorum Sensing and Virulence Factor Regulation by Indole Derivatives

Indole and its derivatives can act as signaling molecules in bacteria, influencing processes such as biofilm formation, virulence, and antibiotic resistance.[1][15][16] 7-Fluoroindole, for example, has been shown to inhibit biofilm formation and reduce the production of virulence factors in P. aeruginosa.[1] This interference with bacterial communication and pathogenesis represents a promising antivirulence strategy.

Indole Indole Derivatives (e.g., 7-Fluoroindole) QS Quorum Sensing (QS) Signaling Indole->QS Inhibits VF Virulence Factor Production QS->VF Regulates Biofilm Biofilm Formation QS->Biofilm Regulates

Caption: Inhibition of Bacterial Quorum Sensing by Indole Derivatives.

This guide provides a foundational comparison of this compound derivatives with other heterocyclic compounds. The presented data and protocols are intended to support further research and development in the pursuit of novel and effective therapeutic agents. It is important to note that direct comparative studies are often lacking, and the efficacy of these compounds can be highly dependent on the specific derivatives and the biological systems being tested.

References

Assessing the Metabolic Stability of 7-Bromo-6-Fluoro-1H-Indole Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromo-6-fluoro-1H-indole scaffold is an emerging motif in medicinal chemistry, holding promise for the development of novel therapeutic agents. A critical determinant of a drug candidate's success is its metabolic stability, which dictates its pharmacokinetic profile and dosing regimen. This guide provides a comparative assessment of the anticipated metabolic stability of compounds containing the this compound core, drawing upon experimental data from structurally related halogenated indoles. Detailed experimental protocols for key metabolic stability assays are also presented to aid in the design and execution of preclinical studies.

The Influence of Halogenation on Indole Metabolism

The metabolic fate of indole and its derivatives is primarily governed by cytochrome P450 (CYP) enzymes, which catalyze oxidative transformations.[1] Strategic placement of halogen atoms on the indole ring is a common medicinal chemistry strategy to modulate metabolic stability.

Fluorine Substitution: The introduction of fluorine atoms can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The strong carbon-fluorine bond is less prone to cleavage by CYP enzymes compared to a carbon-hydrogen bond.

Bromine Substitution: Bromination of indole carboxaldehydes has been shown to increase their quorum sensing inhibitory action, indicating that the position and nature of halogen substitution can significantly influence biological activity.[2] While direct quantitative data on the metabolic stability of bromo-indoles is limited in the public domain, the electronic properties of bromine can influence the reactivity of the indole ring and its susceptibility to enzymatic metabolism.

Comparative Metabolic Stability Data

While specific experimental data for this compound is not yet publicly available, the following table summarizes the in vitro metabolic stability of various non-fluorinated and fluorinated indole analogs. This data, generated in mouse and rat liver microsomes, provides a valuable benchmark for predicting the metabolic profile of this compound containing compounds.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source
UT-155Non-fluorinated indole12.35-[3]
32a4-Fluoro-indazole analog of UT-15513.29-[1]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[1]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0 (mL/min/kg)[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.

Based on the available data, it is anticipated that the 6-fluoro substitution on the this compound scaffold will contribute to enhanced metabolic stability by shielding the molecule from oxidative metabolism. The impact of the 7-bromo substitution is less predictable without direct experimental data but will likely modulate the electronic properties of the indole ring, potentially influencing enzyme-substrate interactions.

Experimental Protocols

To empirically determine the metabolic stability of novel this compound containing compounds, the following in vitro assays are recommended.

Human Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Materials and Reagents:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) (3.3 mM)

  • NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase)[4]

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • Control compounds with known metabolic stability (e.g., testosterone, diclofenac)[2]

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 1 µM in buffer).[4]

  • In a 96-well plate, combine the test compound, HLM (final protein concentration 0.415 mg/mL), and phosphate buffer containing MgCl₂.[4]

  • Pre-incubate the mixture at 37°C for 10 minutes.[2]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 7, 15, 25, and 40 minutes), terminate the reaction by adding 5 volumes of cold acetonitrile containing an internal standard.[4]

  • Centrifuge the plate at 5500 rpm for 5 minutes to precipitate proteins.[4]

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.

Materials and Reagents:

  • Test compound

  • Cryopreserved human hepatocytes

  • Williams' Medium E or other suitable culture medium[5]

  • Hepatocyte Maintenance Supplement Pack[5]

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • Control compounds with known metabolic stability

Procedure:

  • Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol to achieve a final cell density of 0.5 x 10⁶ viable cells/mL.[5]

  • Prepare a working solution of the test compound (e.g., 1 µM) in the incubation medium. The final DMSO concentration should not exceed 0.1%.[5]

  • In a non-coated plate, add the test compound solution and pre-warm at 37°C.

  • Initiate the incubation by adding the hepatocyte suspension to the wells.

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the metabolic activity by adding cold acetonitrile with an internal standard.[5]

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of hepatocytes) .

Visualizing Experimental Workflows and Metabolic Pathways

To further elucidate the experimental processes and potential metabolic transformations, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution D Combine & Pre-incubate (37°C, 10 min) A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E F Incubate at 37°C (Time Points: 0-40 min) E->F G Terminate Reaction (Cold Acetonitrile + IS) F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis (t½, CLint) I->J

Workflow for the in vitro liver microsomal stability assay.

G Indole Indole Scaffold Phase1 Phase I Metabolism (Oxidation, Hydroxylation) Indole->Phase1 CYP450 Enzymes Metabolites Oxidized Metabolites (e.g., Hydroxyindoles) Phase1->Metabolites Phase2 Phase II Metabolism (Conjugation) Metabolites->Phase2 e.g., UGTs, SULTs Excretion Excretion Phase2->Excretion

References

In Vitro Performance of 7-Azaindole Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 7-azaindole based kinase inhibitors, serving as a valuable proxy for understanding the potential of related halogenated indole scaffolds such as 7-bromo-6-fluoro-1H-indole. Due to a lack of specific published data on this compound based kinase inhibitors, this guide focuses on the structurally similar and well-characterized 7-azaindole core. The 7-azaindole scaffold is a recognized "privileged structure" in kinase inhibitor design, capable of forming key hydrogen bond interactions with the kinase hinge region.[1][2] The data and protocols presented herein are compiled from recent studies on potent 7-azaindole derivatives targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in cancer.[3]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected 7-azaindole derivatives against class I PI3K isoforms. These compounds demonstrate the high potency that can be achieved with this scaffold.

Compound IDPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Reference Compound (Idelalisib) PI3Kδ (nM)
B13 2.821.41.30.52.5
B14 1.59.80.91.22.5
C1 0.812.10.70.92.5
C2 0.915.61.11.12.5

Data is compiled from a study on novel 7-azaindole derivatives as PI3K inhibitors.[3] The reference compound, Idelalisib, is an approved PI3Kδ inhibitor.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the inhibitory effect of a compound on the activity of a specific kinase enzyme.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).

  • Kinase Solution: Dilute the purified kinase enzyme (e.g., PI3Kα) to the desired concentration in kinase buffer.

  • Substrate Solution: Prepare a solution of the biotinylated substrate peptide (e.g., biotin-PIP2) in kinase buffer.

  • ATP Solution: Prepare a solution of adenosine triphosphate (ATP) at a concentration close to its Km value for the specific kinase in kinase buffer.

  • Test Compound Dilutions: Prepare serial dilutions of the 7-azaindole based inhibitor in DMSO, followed by a further dilution in kinase buffer.

2. Kinase Reaction:

  • In a low-volume 384-well microplate, add 2 µL of the test compound solution.

  • Add 2 µL of the kinase solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

3. Detection:

  • Stop the reaction by adding 6 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore).

  • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • The ratio of the signals (665/620) is proportional to the amount of phosphorylated substrate.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate growth medium.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the 7-azaindole based inhibitor for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[4]

4. Formazan Solubilization and Absorbance Reading:

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway is a key regulator of cell growth and proliferation.

Kinase_Inhibitor_Workflow In Vitro Kinase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis (7-Azaindole Scaffold) Biochemical_Assay Biochemical Assay (HTRF Kinase Assay) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (MTT Proliferation Assay) IC50_Determination->Cell_Based_Assay GI50_Determination GI50 Determination Cell_Based_Assay->GI50_Determination Lead_Optimization Lead Optimization GI50_Determination->Lead_Optimization

Caption: A typical workflow for the in vitro evaluation of novel kinase inhibitors.

References

A Comparative Guide to Cross-Coupling Methods for 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Suzuki, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions for the functionalization of 7-bromo-6-fluoro-1H-indole, complete with experimental data and protocols to guide your synthetic strategy.

The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the various substituted indoles, this compound presents a versatile starting material for the introduction of diverse functionalities at the 7-position. This guide provides a comparative overview of several powerful palladium-catalyzed cross-coupling methods for the derivatization of this valuable building block.

Comparison of Cross-Coupling Methods

The choice of cross-coupling methodology is critical and depends on the desired final product, functional group tolerance, and desired reaction conditions. Below is a summary of common cross-coupling reactions applied to substrates similar to this compound, highlighting their key features and providing typical reaction parameters. While specific data for this compound is limited in readily available literature, the following data for analogous substrates provides a strong predictive framework.

Cross-Coupling MethodCoupling PartnerTypical Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Key Features & Considerations
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids/EstersPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF80 - 11065-97[1][2]Wide availability of boronic acids, good functional group tolerance. Boronic acid stability can be a concern.[1]
Buchwald-Hartwig Amination Primary/Secondary Amines, AmidesPd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAPCs₂CO₃, LiHMDS, NaOtBuDioxane, Toluene, THF65 - 11075-92[3][4]Excellent for C-N bond formation. Ligand choice is crucial for efficiency and substrate scope.[3]
Sonogashira Coupling Terminal AlkynesPd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuIEt₃N, Piperidine, Cs₂CO₃DMF, THF, TolueneRoom Temp - 10085-93[5][6]Efficient C-C bond formation with alkynes. Can often be performed under mild, copper-free conditions.[6]
Heck Coupling AlkenesPd(OAc)₂, Na₂PdCl₄Na₂CO₃, Et₃NH₂O/Acetonitrile, DMF80 - 100High Yields[7][8]Forms C-C bonds with alkenes. Aqueous conditions are possible, enhancing green chemistry aspects.[7]

Visualizing the Workflow: A Generalized Cross-Coupling Process

To aid in experimental planning, the following diagrams illustrate the typical workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, palladium catalyst, and base in a reaction vessel. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Heat and stir the reaction mixture. C->D E Cool to room temperature and perform aqueous workup. D->E Monitor by TLC/LC-MS F Dry organic layer and concentrate under vacuum. E->F G Purify by column chromatography. F->G Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup cluster_reaction_bh Inert Atmosphere & Reaction cluster_workup_bh Workup & Purification A_bh Combine this compound, amine, palladium precatalyst, ligand, and base in a Schlenk tube. B_bh Evacuate and backfill with inert gas. A_bh->B_bh C_bh Add anhydrous solvent. B_bh->C_bh D_bh Heat the reaction mixture with stirring. C_bh->D_bh E_bh Cool, quench the reaction, and perform an extraction. D_bh->E_bh Monitor by TLC/LC-MS F_bh Dry the combined organic layers and concentrate. E_bh->F_bh G_bh Purify via column chromatography. F_bh->G_bh

References

A Comparative Analysis of the Physicochemical Properties of 7-Bromo-6-fluoro-1H-indole and Its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in physicochemical properties resulting from subtle structural changes is paramount. This guide provides a comparative overview of 7-bromo-6-fluoro-1H-indole and its regioisomers, compounds of interest in medicinal chemistry due to their prevalence in kinase inhibitor scaffolds.

The strategic placement of halogen atoms, such as bromine and fluorine, on the indole ring can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This analysis focuses on key physicochemical parameters: lipophilicity (logP), acidity (pKa), melting point, and boiling point. While experimental data for all isomers is not exhaustively available, this guide consolidates predicted and computed values to facilitate a comparative understanding.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound and a selection of its regioisomers. It is important to note that much of the available data is predicted or computed, providing a theoretical basis for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) (Predicted)pKa (Predicted)XLogP3 (Computed)
This compound C₈H₅BrFN214.03Not AvailableNot Available14.73 ± 0.30[1]Not Available
4-Bromo-6-fluoro-1H-indoleC₈H₅BrFN214.03Not AvailableNot AvailableNot Available2.8[2]
6-Bromo-4-fluoro-1H-indoleC₈H₅BrFN214.03Not Available315.1 ± 22.0[3]15.47 ± 0.30[3]Not Available
5-Bromo-6-fluoro-1H-indoleC₈H₅BrFN214.03Not AvailableNot AvailableNot Available2.8[4]
5-Bromo-4,6-difluoro-1H-indoleC₈H₄BrF₂N232.02Not AvailableNot AvailableNot Available2.9[5]
3-Bromo-6-fluoro-2-methyl-1H-indoleC₉H₇BrFN228.06Not AvailableNot AvailableNot Available3.2[6]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties discussed.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this is typically a sharp range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Sample of the compound

  • Thermometer

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

Octanol-Water Partition Coefficient (LogP) Determination by RP-HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Standards with known LogP values

  • Sample of the compound

Procedure:

  • A calibration curve is generated by injecting a series of standard compounds with known LogP values and recording their retention times.

  • A solution of the test compound is prepared and injected into the HPLC system under the same conditions.

  • The retention time of the test compound is measured.

  • The LogP of the test compound is calculated from its retention time using the calibration curve.

Acidity Constant (pKa) Determination by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For indoles, the pKa of the N-H proton is a key parameter.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., NaOH)

  • Solvent (e.g., a mixture of water and an organic co-solvent to ensure solubility)

  • Sample of the compound

Procedure:

  • A known amount of the indole derivative is dissolved in a suitable solvent mixture in a beaker.

  • The pH electrode is calibrated and placed in the solution.

  • The solution is stirred continuously.

  • The standardized base is added in small increments from the burette.

  • The pH of the solution is recorded after each addition of the base.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a buffer solution) in a vial.

  • The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • The resulting suspension is centrifuged to pellet the undissolved solid.

  • A sample of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Visualization of Biological Context and Experimental Workflow

Bromo-fluoro-indole derivatives are of significant interest as scaffolds for kinase inhibitors, particularly targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[7]

RAF_MEK_ERK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Bromo-fluoro-indole Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: The RAF-MEK-ERK signaling cascade and a point of potential inhibition.

The development of kinase inhibitors involves a systematic workflow to assess their efficacy.

Kinase_Inhibition_Workflow start Start: Synthesize Bromo-fluoro-indole Derivative Library biochemical_assay Biochemical Kinase Assay (e.g., Luminescence-based) start->biochemical_assay determine_ic50 Determine IC50 Value (Potency) biochemical_assay->determine_ic50 selectivity_profiling Selectivity Profiling (Panel of Kinases) determine_ic50->selectivity_profiling cell_based_assay Cell-Based Assay (e.g., Western Blot for p-ERK) selectivity_profiling->cell_based_assay sar_optimization Structure-Activity Relationship (SAR) Optimization cell_based_assay->sar_optimization sar_optimization->start Iterative Refinement lead_compound Lead Compound Identified sar_optimization->lead_compound Meets Criteria

Caption: A typical workflow for the discovery of kinase inhibitors.

References

A Comparative Guide to the Analytical Validation of 7-bromo-6-fluoro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive analytical validation of a proposed synthesis pathway for 7-bromo-6-fluoro-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry. The performance of the proposed Leimgruber-Batcho synthesis is objectively compared with established alternative indole synthesis methodologies, supported by representative experimental data.

Proposed Synthesis Pathway: Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes. Its advantages include the use of readily available starting materials and generally high yields. The proposed pathway for this compound is adapted from established protocols for similar halogenated indoles.

Logical Workflow for the Leimgruber-Batcho Synthesis

Leimgruber_Batcho_Workflow start Start: 3-Bromo-4-fluoro-2-nitrotoluene enamine_formation Enamine Formation (DMFDMA, Pyrrolidine) start->enamine_formation intermediate Intermediate: (E)-1-(2-(3-bromo-4-fluoro-2-nitrophenyl)vinyl)pyrrolidine enamine_formation->intermediate reduction Reductive Cyclization (Raney Ni, Hydrazine hydrate) intermediate->reduction product Product: This compound reduction->product purification Purification (Column Chromatography) product->purification validation Analytical Validation (NMR, HPLC, MS) purification->validation

Caption: Proposed Leimgruber-Batcho synthesis workflow for this compound.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

  • To a solution of 3-bromo-4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (4.0 eq) and pyrrolidine (2.0 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, (E)-1-(2-(3-bromo-4-fluoro-2-nitrophenyl)vinyl)pyrrolidine. This intermediate is often a dark red solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine intermediate in a mixture of methanol and tetrahydrofuran (1:1).

  • Carefully add Raney Nickel (approx. 10% by weight of the enamine) to the solution.

  • To the stirred suspension, add hydrazine hydrate (4.0-5.0 eq) dropwise at a temperature maintained between 40-50 °C.

  • After the addition is complete, continue stirring at 50 °C for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Comparison of Indole Synthesis Methodologies

Several classical and modern methods exist for the synthesis of the indole nucleus. The choice of method often depends on the availability of starting materials, desired substitution pattern, and reaction scalability.

Synthesis MethodStarting MaterialsKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Leimgruber-Batcho o-Nitrotoluene derivativeDMFDMA, Pyrrolidine; Reductive agent (e.g., Raney Ni/H₂NNH₂)60-90%High yields, mild conditions, readily available starting materials.Not suitable for all substitution patterns.
Fischer Indole Phenylhydrazine, Aldehyde/KetoneAcid catalyst (e.g., H₂SO₄, ZnCl₂)50-80%Versatile, well-established, wide range of substrates.Harsh acidic conditions, potential for side reactions.
Larock Indole o-Haloaniline, AlkynePalladium catalyst, Base70-95%Excellent functional group tolerance, high regioselectivity.Requires palladium catalyst, alkynes can be expensive.
Madelung Indole N-Acyl-o-toluidineStrong base (e.g., NaNH₂, BuLi), high temperature40-70%Useful for 2-substituted indoles.Harsh reaction conditions (high temperature, strong base).

Analytical Validation Data

The following tables summarize the expected analytical data for the validation of the synthesized this compound. This data is representative and based on the analysis of structurally similar halogenated indoles.

1H NMR (400 MHz, CDCl₃) - Representative Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.10 - 8.25br s-NH
7.35 - 7.45d~8.0H-4
7.20 - 7.30t~7.5H-5
7.10 - 7.20m-H-2
6.50 - 6.60m-H-3
13C NMR (100 MHz, CDCl₃) - Representative Data
Chemical Shift (δ, ppm)Assignment
155.0 - 160.0 (d, JCF ≈ 245 Hz)C-6
135.0 - 138.0C-7a
125.0 - 128.0C-3a
123.0 - 125.0C-2
120.0 - 122.0 (d, JCF ≈ 18 Hz)C-5
110.0 - 113.0 (d, JCF ≈ 22 Hz)C-4
102.0 - 105.0C-3
95.0 - 98.0 (d, JCF ≈ 5 Hz)C-7
HPLC Analysis - Representative Conditions
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Gradient 40% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Retention Time 12-15 minutes
Expected Purity >98%
Mass Spectrometry (Electron Ionization - EI) - Representative Data
m/zRelative Intensity (%)Assignment
213/215100/98[M]⁺ (Molecular ion peak with bromine isotope pattern)
13440[M - Br]⁺
10725[M - Br - HCN]⁺

Analytical Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive analytical validation of the synthesized this compound.

Analytical_Workflow synthesis Crude Synthesis Product purification Column Chromatography synthesis->purification pure_product Purified this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr hplc HPLC Analysis pure_product->hplc ms Mass Spectrometry pure_product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment identity_confirmation Identity Confirmation ms->identity_confirmation

Caption: Workflow for the analytical validation of synthesized this compound.

Conclusion

The Leimgruber-Batcho synthesis presents a robust and high-yielding pathway for the preparation of this compound. While other methods such as the Fischer, Larock, and Madelung syntheses offer viable alternatives, the Leimgruber-Batcho approach is often favored for its mild reaction conditions and the accessibility of the required starting materials. The comprehensive analytical validation, employing a combination of NMR, HPLC, and mass spectrometry, is essential to confirm the structure, purity, and identity of the final product, ensuring its suitability for further research and development in the pharmaceutical and chemical industries.

Safety Operating Guide

Proper Disposal of 7-bromo-6-fluoro-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of 7-bromo-6-fluoro-1H-indole, a halogenated indole derivative, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of waste streams containing this compound. Adherence to these protocols is imperative due to the hazardous nature of halogenated organic compounds.

Immediate Safety and Handling

Before initiating any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available, or one for a closely related compound. All handling must be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent contact.

  • Eye Protection: Chemical splash goggles are required.[1]

  • Hand Protection: Wear protective gloves, such as nitrile rubber. Inspect gloves before use.[1]

  • Skin and Body Protection: A fully buttoned lab coat must be worn to prevent skin exposure.[1]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[1][2]

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][2]

  • Ingestion: Clean the mouth with water.[1]

In all cases of significant exposure or if irritation persists, seek immediate medical attention.[1]

Data Summary: Hazard Profile

While a specific SDS for this compound was not identified, the hazard profile can be inferred from similar halogenated indole compounds.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P264: Wash face, hands, and any exposed skin thoroughly after handling.[3][5] P270: Do not eat, drink or smoke when using this product.[3][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
Skin Corrosion/Irritation Causes skin irritation.[2][3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P362 + P364: Take off contaminated clothing and wash it before reuse.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[2][3]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Operational Disposal Protocol

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[1][6] As a halogenated organic compound, it must be segregated and treated as hazardous waste according to local, state, or national legislation.[1]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step. Halogenated organic waste streams must be kept separate from non-halogenated streams due to differences in disposal requirements and costs.[1]

  • Solid Waste: Collect unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated silica gel) in a dedicated, sealable hazardous waste container. Disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, should also be placed in this designated solid hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated container specifically for "Halogenated Organic Liquid Waste." This includes rinsate from decontaminating non-disposable glassware. Ensure the waste container is made of a compatible material and has a secure, tightly fitting cap.[1]

  • Disposal of Empty Containers: Original containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[1][7]

Step 2: Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazards (e.g., "Toxic," "Irritant"). Store the waste containers in a designated satellite accumulation area that is at or near the point of generation.[8] Ensure secondary containment is used to prevent spills.[7] Segregate incompatible waste streams (e.g., acids, bases, oxidizers) to prevent dangerous reactions.[7][9]

Step 3: Final Disposal

The final disposal method for halogenated waste is typically high-temperature incineration operated by an accredited and licensed waste disposal contractor.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][8] Follow all institutional procedures for waste manifest documentation and handover.

Visualized Workflows

Disposal Workflow for this compound

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Labeling cluster_3 Final Disposal Solid Waste Solid Waste Halogenated Solid Waste Container Halogenated Solid Waste Container Solid Waste->Halogenated Solid Waste Container Liquid Waste Liquid Waste Halogenated Liquid Waste Container Halogenated Liquid Waste Container Liquid Waste->Halogenated Liquid Waste Container Labeled & Stored Waste Labeled & Stored Waste Halogenated Solid Waste Container->Labeled & Stored Waste Halogenated Liquid Waste Container->Labeled & Stored Waste EHS Pickup EHS Pickup Labeled & Stored Waste->EHS Pickup Incineration Incineration EHS Pickup->Incineration

Caption: Disposal workflow for this compound.

Chemical Incompatibility Segregation Logic

Caption: Chemical incompatibility of this compound.

References

Personal protective equipment for handling 7-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 7-bromo-6-fluoro-1H-indole. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[2]
Face ShieldA face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended.[3] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
Body Protection Laboratory CoatA standard laboratory coat is required to prevent skin exposure. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.
ClothingWear long pants and closed-toe shoes. Synthetic fiber clothing should be avoided; cotton is preferable.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be used.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and prevent accidental exposure.

Experimental Protocol for Handling:

  • Preparation: Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that an emergency shower and eyewash station are accessible.

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1.

  • Weighing and Transfer: Handle the solid compound carefully to avoid creating dust. Use a spatula or other appropriate tool for transfers. All manipulations should be carried out within a chemical fume hood.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work surface.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled hazardous waste container for halogenated organic solids.[5][6]
Liquid Waste Collect solutions containing this compound in a designated, labeled hazardous waste container for halogenated organic liquids.[3][5] Do not mix with non-halogenated waste streams.[7]
Contaminated Glassware Triple-rinse glassware that has come into contact with the compound with a suitable solvent (e.g., acetone or ethanol).[7] Collect the rinsate as halogenated liquid waste. After decontamination, the glassware can be washed normally.

Key Disposal Principles:

  • Never dispose of this compound down the drain.[7]

  • Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area.[4]

  • Clearly label all waste containers with "Hazardous Waste" and the chemical name.[4]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-6-fluoro-1H-indole
Reactant of Route 2
Reactant of Route 2
7-bromo-6-fluoro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.